3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
Descripción
BenchChem offers high-quality 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
62247-31-8 |
|---|---|
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-[1-(4-methylphenyl)sulfonylazetidin-3-yl]pyridine |
InChI |
InChI=1S/C15H16N2O2S/c1-12-4-6-15(7-5-12)20(18,19)17-10-14(11-17)13-3-2-8-16-9-13/h2-9,14H,10-11H2,1H3 |
Clave InChI |
WOYNBDKKNVLWFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=CN=CC=C3 |
Origen del producto |
United States |
An In-depth Technical Guide to the Chemical Properties of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of the novel compound 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine. As specific experimental data for this molecule is not widely available, this document synthesizes information from its constituent chemical moieties: the 3-substituted pyridine ring, the N-tosylated azetidine ring, and the tosyl group. Through a deductive approach grounded in established principles of organic chemistry and medicinal chemistry, this guide offers predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and an exploration of its potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and structurally related compounds.
Introduction: A Molecule of Convergent Interests
The compound 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine represents a convergence of three key structural motifs of significant interest in modern medicinal chemistry: the pyridine ring, the azetidine scaffold, and the tosyl functional group. Pyridine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to engage in hydrogen bonding and π-stacking interactions, as well as their favorable pharmacokinetic properties.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a "privileged scaffold" in drug design.[3][4] Its conformational rigidity and role as a bioisostere for other cyclic and acyclic structures offer a powerful tool for optimizing the pharmacological profiles of drug candidates.[5][6] The tosyl group, a derivative of p-toluenesulfonic acid, is a well-established protecting group for amines and an excellent leaving group in nucleophilic substitution reactions, making it a versatile tool in organic synthesis.[7][8]
The unique combination of these three components in 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine suggests a molecule with a rich and complex chemical profile, holding potential for applications in various therapeutic areas, including oncology and neuroscience.[9][10] This guide aims to provide a thorough, albeit predictive, exploration of its chemical landscape.
Predicted Physicochemical and Electronic Properties
The overall properties of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine are a composite of the contributions from its three main structural components.
| Property | Predicted Value/Characteristic | Rationale and Commentary |
| Molecular Formula | C₁₅H₁₆N₂O₂S | Calculated based on the chemical structure. |
| Molecular Weight | 288.37 g/mol | Calculated based on the molecular formula. |
| Predicted pKa | 4.5 - 5.5 | The primary basic center is the pyridine nitrogen. The pKa of pyridine is approximately 5.2. The 3-substituent (the N-tosylazetidin-3-yl group) is expected to have a modest electron-withdrawing effect, which would slightly decrease the basicity of the pyridine nitrogen. Computational methods are often employed for more precise pKa predictions of substituted pyridines.[11][12][13][14][15] |
| Predicted logP | 1.5 - 2.5 | The molecule possesses both lipophilic (tosyl group, pyridine ring) and hydrophilic (sulfonamide, pyridine nitrogen) features. The tosyl group significantly increases lipophilicity. This predicted range suggests moderate cell permeability. |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water, but expected to be soluble in acidic aqueous solutions due to the basicity of the pyridine nitrogen. | General solubility characteristics of similar organic molecules. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, two O atoms of the sulfonyl group) | These sites can participate in interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of acidic protons limits hydrogen bond donating capacity. |
Electronic Effects and Conformational Considerations
The N-tosyl group is strongly electron-withdrawing, which significantly reduces the basicity of the azetidine nitrogen. This electronic pull also influences the azetidine ring, potentially affecting its stability and reactivity. The azetidine ring itself, being a saturated heterocycle, will have a defined three-dimensional structure. The attachment of the bulky tosyl group will likely favor a puckered conformation of the four-membered ring to alleviate steric strain. The 3-substituted pyridine ring will exhibit the typical electronic distribution of a pyridine, with the nitrogen atom being the most electronegative center. The N-tosylazetidin-3-yl substituent at the 3-position will influence the reactivity of the pyridine ring towards electrophilic and nucleophilic attack.
Synthesis and Reactivity
A plausible synthetic strategy for 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine would involve the coupling of a pre-formed 3-azetidinylpyridine with p-toluenesulfonyl chloride, or the coupling of a 3-halopyridine with 1-(4-methylbenzene-1-sulfonyl)azetidine. A likely and modular approach is outlined below.
Proposed Synthetic Pathway
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. baranlab.org [baranlab.org]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 3-[1-(p-tolylsulfonyl)azetidin-3-yl]pyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of strained ring systems and established pharmacophores represents a fertile ground for the discovery of novel chemical entities with unique pharmacological profiles. The molecule 3-[1-(p-tolylsulfonyl)azetidin-3-yl]pyridine, which incorporates a rigid azetidine scaffold, a versatile pyridine moiety, and a well-defined p-toluenesulfonyl (tosyl) group, is a prime example of such a compound. The precise and unambiguous determination of its three-dimensional structure is paramount for understanding its structure-activity relationships (SAR) and for its potential application in drug development. This technical guide provides a comprehensive, field-proven strategy for the complete structure elucidation of 3-[1-(p-tolylsulfonyl)azetidin-3-yl]pyridine, leveraging a suite of modern analytical techniques. The causality behind each experimental choice is detailed, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Strategic Importance of Structural Verification
In the realm of medicinal chemistry, the azetidine ring is an increasingly popular bioisostere for larger, more flexible ring systems, offering improved metabolic stability and novel intellectual property.[1] When functionalized, as in the case of 3-[1-(p-tolylsulfonyl)azetidin-3-yl]pyridine, the resulting molecule presents a unique spatial arrangement of its constituent parts. The tosyl group, while often employed as a protecting group, can also engage in specific interactions with biological targets. The 3-substituted pyridine ring is a common feature in numerous approved drugs, valued for its hydrogen bonding capabilities and aromatic interactions.
Given the potential for regio- and stereoisomerism during its synthesis, an unequivocal confirmation of the connectivity and spatial arrangement of 3-[1-(p-tolylsulfonyl)azetidin-3-yl]pyridine is not merely a formality but a critical step in its development. This guide outlines a multi-pronged analytical approach, commencing with foundational spectroscopic techniques and culminating in definitive crystallographic analysis.
The Analytical Workflow: A Multi-technique Approach
The structure elucidation of a novel small molecule is a process of accumulating and correlating evidence from various analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: A logical workflow for the structure elucidation of a novel organic compound.
Mass Spectrometry: The First Glimpse
Rationale: High-resolution mass spectrometry (HRMS) provides the most accurate initial assessment of a molecule's elemental composition. This is a crucial first step to validate the synthetic outcome and to rule out unexpected byproducts.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode, as the pyridine nitrogen is readily protonated.
-
Data Interpretation: Look for the protonated molecular ion, [M+H]⁺. The high-resolution measurement will provide the exact mass, which can be used to calculate the elemental formula.
Predicted Data:
| Parameter | Predicted Value |
| Molecular Formula | C₁₅H₁₆N₂O₂S |
| Monoisotopic Mass | 288.0932 g/mol |
| [M+H]⁺ (Observed) | 289.1005 m/z |
Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion can offer valuable structural insights. The fragmentation of N-alkyl-p-toluenesulfonamides often proceeds via two primary pathways.[2]
-
Pathway A: Cleavage of the S-N bond to yield the p-toluenesulfonyl cation at m/z 155.
-
Pathway B: Cleavage of the C-N bond, leading to the formation of a protonated p-toluenesulfonamide at m/z 172.
The presence of these characteristic fragment ions would provide strong evidence for the p-toluenesulfonyl moiety attached to the azetidine nitrogen.
1D NMR Spectroscopy: Mapping the Proton and Carbon Environments
Rationale: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | d | 1H | Pyridine H-2 | Deshielded by adjacent nitrogen. |
| ~8.5 | s | 1H | Pyridine H-6 | Deshielded by adjacent nitrogen. |
| ~7.8 | d | 2H | Tosyl Ar-H | Aromatic protons ortho to the sulfonyl group. |
| ~7.6 | dt | 1H | Pyridine H-4 | Coupled to H-5 and H-2. |
| ~7.3 | d | 2H | Tosyl Ar-H | Aromatic protons meta to the sulfonyl group. |
| ~7.3 | dd | 1H | Pyridine H-5 | Coupled to H-4 and H-6. |
| ~4.3 | t | 2H | Azetidine CH₂ | Protons on the carbons adjacent to the nitrogen. |
| ~4.0 | t | 2H | Azetidine CH₂ | Protons on the carbons adjacent to the nitrogen. |
| ~3.8 | m | 1H | Azetidine CH | Methine proton at the point of pyridine attachment. |
| ~2.4 | s | 3H | Tosyl CH₃ | Methyl protons of the tosyl group. |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~150 | No peak | Pyridine C-2/C-6 | Aromatic carbons adjacent to nitrogen. |
| ~148 | No peak | Pyridine C-2/C-6 | Aromatic carbons adjacent to nitrogen. |
| ~145 | No peak | Tosyl C-ipso | Aromatic carbon attached to the sulfonyl group. |
| ~137 | CH | Pyridine C-4 | Aromatic CH. |
| ~134 | No peak | Tosyl C-para | Aromatic carbon bearing the methyl group. |
| ~130 | CH | Tosyl Ar-CH | Aromatic carbons meta to the sulfonyl group. |
| ~128 | CH | Tosyl Ar-CH | Aromatic carbons ortho to the sulfonyl group. |
| ~124 | CH | Pyridine C-5 | Aromatic CH. |
| ~122 | No peak | Pyridine C-3 | Aromatic carbon attached to the azetidine ring. |
| ~55 | CH₂ | Azetidine CH₂ | Aliphatic carbons adjacent to the nitrogen. |
| ~35 | CH | Azetidine CH | Aliphatic methine carbon. |
| ~21 | CH₃ | Tosyl CH₃ | Aliphatic methyl carbon. |
2D NMR Spectroscopy: Unraveling the Connectivity
Rationale: While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.[3]
Experimental Protocols:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[5]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different spin systems.[6]
Predicted 2D NMR Correlations:
Caption: Predicted key 2D NMR correlations for structure confirmation.
Data Interpretation Synergy:
-
COSY: Will establish the spin systems within the pyridine ring (e.g., H-4 coupled to H-5) and the azetidine ring (the methine proton coupled to the methylene protons).
-
HSQC: Will definitively link each proton signal to its corresponding carbon signal as predicted in the tables above.
-
HMBC: This is the critical experiment for piecing the fragments together. Key correlations to look for include:
-
A correlation between the azetidine methine proton and the pyridine carbons (C-2, C-3, and C-4) to confirm the attachment point.
-
Correlations from the azetidine methylene protons to the tosyl ipso-carbon, confirming the N-sulfonyl linkage.
-
Correlations within the tosyl group (e.g., from the methyl protons to the aromatic carbons) and within the pyridine ring, further solidifying those assignments.
-
Single-Crystal X-ray Diffraction: The Definitive Proof
Rationale: While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[7][8]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step.
-
Method: Slow evaporation is a common starting point. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone) to near saturation and allow the solvent to evaporate slowly in a dust-free environment.[9]
-
Alternative Methods: If slow evaporation fails, techniques like vapor diffusion or liquid-liquid diffusion can be employed.
-
-
Data Collection:
-
Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Cool the crystal under a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a modern diffractometer equipped with a Mo or Cu X-ray source to collect diffraction data.[10]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods.
-
Refine the resulting electron density map to locate all non-hydrogen atoms. Hydrogen atoms can typically be located in the difference Fourier map.
-
Refine the structural model to achieve the best fit with the experimental data.
-
Expected Outcome: The successful execution of an SCXRD experiment will yield a detailed 3D model of the molecule, confirming the connectivity established by NMR and providing precise metric parameters. This is the gold standard for structure elucidation.
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of 3-[1-(p-tolylsulfonyl)azetidin-3-yl]pyridine is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The initial HRMS provides the elemental formula, which is then fleshed out by 1D NMR to identify the chemical environments of all atoms. 2D NMR then acts as the "molecular glue," establishing the connectivity between these atoms to build a robust structural hypothesis. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of this structure. Each step in this workflow validates the previous one, creating a self-consistent and scientifically rigorous elucidation that is essential for advancing this compound in any research or development pipeline.
References
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified].
- Dhe-Paganon, S., et al. (2014, March 28). Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines.
- Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Pinarci, H., & Moura-Letts, G. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. [Source not further specified].
- Kanniyappan, T., et al. (n.d.).
- Kleinpeter, E., et al. (1997, July 28).
- Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
- (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
- Stefaniak, L., et al. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine.
- (n.d.). Small molecule crystallography. Excillum.
- (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry: University of Rochester.
- (n.d.). p-Toluenesulfonyl Isocyanate(4083-64-1) 1H NMR spectrum. ChemicalBook.
- (n.d.). p-Toluenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- (n.d.). p-Toluenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
- (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
- (n.d.). A) Mass spectrum of p-toluenesulfonic acid (Mmonoiso = 172.0194 Da)...
- (n.d.). Table 2 Correlations in the HSQC and HMBC spectra of 19.
- (n.d.). p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum. ChemicalBook.
- (n.d.).
- (n.d.). p-Toluenesulfonic acid(104-15-4) 13C NMR spectrum. ChemicalBook.
- (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- (n.d.). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. IIT Kanpur.
- (2018, April 2).
- Di Stefano, V., et al. (n.d.). 13 C NMR chemical shifts of compounds 7,10: δ C [ppm].
- (n.d.).
- (n.d.). 1H and 13C NMR spectra of compound 2a. [Source not further specified].
- Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- (n.d.). nmr hsqc hmbc: Topics by Science.gov.
- (n.d.). P-TOLUENESULFONYL FLUORIDE(455-16-3) 13C NMR spectrum. ChemicalBook.
- (2006, June 30).
- (n.d.).
- (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Source not further specified].
- (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps.
- (n.d.).
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. excillum.com [excillum.com]
- 8. rigaku.com [rigaku.com]
- 9. How To [chem.rochester.edu]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
The Emerging Therapeutic Potential of Tosylated Azetidine-Pyridine Scaffolds
An In-depth Technical Guide for Drug Development Professionals
Abstract
The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents with significant potential. This guide explores the synthesis, biological rationale, and prospective applications of a promising, yet underexplored, class of compounds: tosylated azetidine-pyridines. By integrating the conformational rigidity of the azetidine ring, the versatile pharmacophoric properties of the pyridine moiety, and the synthetic utility of the tosyl group, this chemical scaffold presents a compelling platform for drug discovery.[1][2][3] This document provides a senior-level perspective on the foundational chemistry, potential mechanisms of action across various disease areas, and robust experimental protocols for evaluating the biological activity of these compounds. It is intended for researchers, medicinal chemists, and drug development scientists seeking to innovate at the forefront of small molecule therapeutics.
Foundational Rationale: A Synthesis of Privileged Scaffolds
The strategic design of novel chemical entities hinges on the intelligent combination of validated pharmacophores. The tosylated azetidine-pyridine framework is a prime example of such a design, leveraging the distinct advantages of its three core components.
The Azetidine Ring: A Scaffold for Precision
The azetidine ring, a four-membered saturated nitrogen heterocycle, is no longer a chemical curiosity but a privileged scaffold in modern drug development.[1][2][4] Its significance stems from several key properties:
-
Conformational Rigidity: Unlike more flexible acyclic or larger ring systems, the inherent strain of the azetidine ring (approx. 25.4 kcal/mol) limits the number of accessible conformations.[5] This rigidity allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
sp³-Rich Character: Increasing the fraction of sp³-hybridized carbons is a well-established strategy for improving the physicochemical properties of drug candidates, leading to better solubility, metabolic stability, and reduced off-target toxicity. The azetidine core is an excellent sp³-rich building block.[2]
-
Bioisosteric Replacement: Azetidine is often employed as a bioisostere for other cyclic amines like pyrrolidine and piperidine. This substitution can fine-tune properties such as basicity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1][4]
The Pyridine Moiety: A Hub of Biological Interaction
Pyridine, an electron-deficient aromatic heterocycle, is a ubiquitous feature in a vast number of approved drugs and natural products.[6][] Its utility is rooted in its ability to engage in multiple, critical interactions with biological macromolecules:
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding site, particularly in the hinge region of kinases.[6]
-
Aromatic Interactions: The pyridine ring can participate in π-π stacking and cation-π interactions, further stabilizing the ligand-receptor complex.
-
Metabolic Modulation: The position of the nitrogen atom can influence the metabolic fate of the molecule, often blocking sites of oxidative metabolism that would otherwise be susceptible on a simple phenyl ring.
-
Solubility Enhancement: The basicity of the pyridine nitrogen can be used to form salts, which generally improves the aqueous solubility and bioavailability of a drug candidate.[3]
The Tosyl Group: More Than a Protective Agent
The toluenesulfonyl (tosyl) group is a workhorse in organic synthesis, primarily used as a robust protecting group for amines and an activating group for alcohols by converting them into good leaving groups (tosylates).[8] In the context of N-tosyl azetidines, it serves two primary purposes:
-
Synthetic Activation: The electron-withdrawing nature of the tosyl group acidifies the N-H proton (in a precursor sulfonamide) and activates the azetidine ring for certain synthetic transformations.[8]
-
Pharmacophoric Contribution: While often considered a synthetic handle, the tosyl group can also contribute to biological activity. Its sulfonamide moiety can act as a hydrogen bond donor and acceptor, and the aryl ring can engage in hydrophobic interactions within a binding pocket. Structure-activity relationship (SAR) studies have shown that sulfonyl moieties on heterocyclic cores can enhance antimicrobial activity.[9]
Synthetic Strategies and Methodologies
The efficient construction of the tosylated azetidine-pyridine scaffold is paramount for enabling thorough biological investigation. The synthesis hinges on established principles of heterocyclic chemistry.
Core Synthesis of the N-Tosyl Azetidine Ring
A highly efficient and common method for forming the N-tosyl azetidine ring is the intramolecular cyclization of a 1,3-amino alcohol derivative. A particularly effective one-pot procedure involves the direct treatment of a suitable 1,3-amino alcohol with tosyl chloride.[8][10]
Causality in Experimental Choice: The choice of base and solvent is critical for success. Strong, non-nucleophilic bases are required to deprotonate both the alcohol and the resulting N-tosyl amine intermediate to facilitate the intramolecular Sₙ2 reaction. Using potassium hydroxide in a biphasic water/dichloromethane system or potassium carbonate in acetonitrile are two validated, high-yielding methods that avoid hazardous reagents like sodium hydride.[8] The acetonitrile/K₂CO₃ system is particularly advantageous for more sterically hindered amino alcohols.[8]
Workflow: Synthesis of a Representative Compound
The following workflow outlines the synthesis of a hypothetical target molecule, N-tosyl-3-(pyridin-4-yl)azetidine, starting from a commercially available precursor.
Caption: Figure 1: Synthetic Workflow for a Tosylated Azetidine-Pyridine Compound.
Protocol 2.2.1: One-Pot Synthesis of N-Tosyl-3-methyl-3-(pyridin-4-yl)azetidine
This protocol is a self-validating system. Successful synthesis is confirmed by characterization (NMR, MS), and purity is assessed by chromatography (TLC, HPLC), ensuring the material used for biological testing is of high quality.
Materials:
-
1-amino-2-(pyridin-4-yl)propan-2-ol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the starting amino alcohol (1.0 mmol, 1.0 equiv), deionized water (2.0 mL), and dichloromethane (2.0 mL).
-
Base Addition: Add powdered potassium hydroxide (2.0 g) to the biphasic mixture. Begin vigorous stirring to create an emulsion. Causality: The high concentration of KOH in the aqueous phase ensures deprotonation of the hydroxyl and amino groups, while the phase transfer of reactants allows the reaction to proceed.
-
Tosylation: Cool the flask in an ice bath. Add tosyl chloride (2.5 mmol, 2.5 equiv) portion-wise over 10 minutes, monitoring the temperature to keep it below 10°C. Causality: Portion-wise addition controls the exothermic reaction. The excess tosyl chloride ensures complete reaction of both the amine and alcohol functionalities.
-
Reaction and Cyclization: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The N-tosylation is typically rapid. The subsequent intramolecular cyclization (Sₙ2 displacement of the O-tosylate by the N-tosyl sulfonamide anion) occurs in situ under these basic conditions.
-
Workup: Once the reaction is complete, add ice and water (20 mL) to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL). Causality: The washes remove excess KOH, unreacted tosyl chloride (which hydrolyzes), and other water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-tosyl-3-methyl-3-(pyridin-4-yl)azetidine.
Anticipated Spectrum of Biological Activity
Based on the extensive pharmacology of azetidine and pyridine derivatives, the tosylated azetidine-pyridine scaffold is predicted to exhibit a range of biological activities.[6][11][12]
Caption: Figure 2: Potential Biological Activities.
Anticancer Activity
Many potent anticancer agents incorporate pyridine and other heterocyclic scaffolds.[12][13][14] The mechanism often involves the inhibition of critical cell signaling enzymes.
-
Kinase Inhibition: Pyridine derivatives are classic "hinge-binders" in protein kinases, where the pyridine nitrogen accepts a hydrogen bond from the backbone amide of a conserved residue in the ATP-binding site.[6] The tosylated azetidine portion of the molecule would serve to orient other functional groups into specific hydrophobic pockets, potentially leading to high potency and selectivity.[1] For example, several FDA-approved kinase inhibitors, such as baricitinib and cobimetinib, feature azetidine motifs to enhance metabolic stability and receptor selectivity.[2][15]
-
Tubulin Polymerization Inhibition: Some azetidine-containing compounds have shown potent antiproliferative activity by disrupting microtubule dynamics, similar to dolastatins.[16]
Antimicrobial Potential
Both pyridine and azetidine derivatives have been reported to possess antibacterial and antifungal properties.[3][11][17][18]
-
Mechanism of Action: The activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[11][19] The β-lactam ring (azetidin-2-one), a close structural relative of azetidine, is the cornerstone of penicillin and cephalosporin antibiotics.[11] While N-tosyl azetidines are not β-lactams, the strained ring system combined with the pyridine moiety could target unique bacterial proteins. SAR studies suggest that electron-withdrawing groups on the heterocyclic core can enhance antimicrobial efficacy.[9]
Central Nervous System (CNS) Activity
The rigid structure of azetidines makes them attractive for CNS targets, where precise ligand conformation is often required for activity.[1][2]
-
Neuroprotection: Azetidine-based compounds have been investigated for neuroprotective effects in models of brain ischemia, potentially through antioxidant and anti-inflammatory mechanisms.[20][21] The compound KHG26792, an azetidine derivative, was shown to protect against ischemia/reperfusion injury by modulating inflammation and scavenging free radicals.[21]
Mechanistic Insights and Structure-Activity Relationships (SAR)
Understanding how these molecules exert their effects at a molecular level is crucial for optimizing them into clinical candidates.
Proposed Mechanism: Kinase Inhibition
A plausible mechanism for anticancer activity is the inhibition of a protein kinase, such as a receptor tyrosine kinase (e.g., VEGFR-2) or a downstream signaling kinase (e.g., MEK).
Caption: Figure 3: Hypothetical Kinase Inhibition Mechanism.
As depicted in Figure 3, the pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region. The rigid azetidine ring acts as a linker, projecting the tosyl group and any other substituents into adjacent pockets, thereby maximizing affinity and conferring selectivity over other kinases.
Key Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of newly synthesized tosylated azetidine-pyridine compounds, a tiered approach using robust in vitro assays is essential.
Protocol: In Vitro Antiproliferative MTT Assay
This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth. It is a foundational experiment in oncology drug discovery.
Principle: The tetrazolium salt MTT is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows the cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in growth medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL and a final DMSO concentration of <0.5%. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Sample IC₅₀ Table
| Compound ID | Modification | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| TAP-01 | Parent Compound | 0.52 | 0.89 |
| TAP-02 | 4-Fluoro on Tosyl | 0.21 | 0.45 |
| TAP-03 | 2-Chloro on Pyridine | 1.15 | 2.34 |
| Doxorubicin | Reference Drug | 0.09 | 0.05 |
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.
Procedure:
-
Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using broth as the diluent.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Future Directions and Conclusion
The tosylated azetidine-pyridine scaffold represents a compelling starting point for the development of novel therapeutics. The convergence of a rigid, sp³-rich core with a proven pharmacophoric moiety provides a rich chemical space for exploration.
Future research should focus on:
-
Library Synthesis: Expanding the SAR by synthesizing a diverse library of analogues with substitutions on both the pyridine and tosyl aryl rings.
-
Target Identification: For compounds with potent antiproliferative activity, performing target deconvolution studies (e.g., chemical proteomics, kinome screening) to identify the specific molecular target(s).
-
Pharmacokinetic Profiling: Evaluating lead compounds for metabolic stability, solubility, and cell permeability to ensure they possess drug-like properties.
-
In Vivo Efficacy: Advancing optimized compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.
References
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]
-
Azetidine derivatives with CNS activity. ResearchGate. [Link]
-
Azetidine Synthesis. ScienceDirect. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. PubMed. [Link]
-
Antimicrobial potential of various substituted azetidine derivatives: a mini review. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Scirp.org. [Link]
-
Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology. [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]
-
Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]
-
IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]
- 12. ijsat.org [ijsat.org]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 18. storage.googleapis.com [storage.googleapis.com]
- 19. jmchemsci.com [jmchemsci.com]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine: A Technical Guide to Scaffold Evaluation
Executive Summary & Structural Rationale
The compound 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine represents a highly versatile and structurally fascinating scaffold in modern medicinal chemistry. It combines three distinct pharmacophoric elements: a highly strained, sp3 -rich azetidine core; a lipophilic tosyl (4-methylbenzene-1-sulfonyl) group; and a polar, aromatic pyridine ring.
From a drug design perspective, the 4-membered azetidine ring acts as an excellent bioisostere for larger heterocycles like piperidine or pyrrolidine. It improves aqueous solubility and lowers overall lipophilicity while providing a rigid, linear vector for substituents[1]. The pyridine nitrogen serves as a classic hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of target kinases[1][2]. Concurrently, the tosyl group acts as a potent hydrophobic anchor, capable of occupying deep lipophilic pockets or allosteric sites[3].
This whitepaper outlines a comprehensive, self-validating in-silico workflow for evaluating this scaffold. By integrating Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling, researchers can predict the binding affinity, thermodynamic stability, and pharmacokinetic viability of this compound before committing to costly in-vitro synthesis.
In-Silico Evaluation Workflow
To ensure high-fidelity predictions, computational chemistry must follow a sequential, causality-driven pipeline. The workflow below illustrates the progression from fundamental electronic optimization to complex dynamic simulations.
Caption: In-silico workflow for evaluating the azetidine-pyridine scaffold.
Step-by-Step Experimental Protocols
Quantum Mechanical (QM) Geometry Optimization
Objective: To obtain the global minimum energy conformation and calculate frontier molecular orbitals. Causality: Molecular docking algorithms rely heavily on accurate initial ligand geometries. A poorly optimized starting structure, particularly around the highly flexible sulfonamide S-N bond, can lead to steric clashes and false-negative docking scores[3].
Self-Validating Protocol:
-
Initial Structure Generation: Construct the 3D model of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine using a molecular builder (e.g., Maestro or Avogadro).
-
Conformational Search: Perform a stochastic conformational search using the OPLS4 force field to identify the lowest-energy conformer. Pay special attention to the rotation around the azetidine-pyridine C-C bond.
-
DFT Optimization: Submit the lowest-energy conformer to Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311++G(d,p) basis set [3].
-
Mechanistic Note: The inclusion of diffuse functions (++) is absolutely critical here. The highly electronegative oxygen atoms on the sulfonyl group require diffuse functions to accurately model their extended electron density, while polarization functions (d,p) accurately model the aromatic rings.
-
-
Validation Step: Perform a vibrational frequency calculation at the same level of theory. The complete absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.
Molecular Docking Protocol
Objective: To predict the binding pose and affinity within a target kinase (e.g., EGFR or DDR1)[1][2]. Causality: Docking provides a rapid estimation of binding interactions, allowing researchers to map the specific hydrogen bonds (e.g., pyridine to the kinase hinge region) before running computationally expensive MD simulations.
Self-Validating Protocol:
-
Target Preparation: Retrieve the high-resolution crystal structure of the target kinase from the Protein Data Bank (e.g., PDB ID: 1M17 for EGFR)[2]. Remove all water molecules beyond 5 Å of the active site. Add hydrogen atoms at physiological pH (7.4) and assign proper protonation states to histidine residues using PROPKA.
-
Grid Generation: Define a receptor grid box (e.g., 20 × 20 × 20 Å) centered perfectly on the co-crystallized ligand within the ATP-binding pocket.
-
Ligand Docking: Dock the QM-optimized ligand using Glide Extra Precision (XP) or AutoDock Vina. Allow full flexibility for the ligand's rotatable bonds (sulfonamide and pyridine linkages).
-
Validation Step: Re-dock the native co-crystallized ligand back into the active site. The docking protocol is strictly validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is ≤ 2.0 Å.
Molecular Dynamics (MD) Simulation
Objective: To assess the temporal stability of the protein-ligand complex in a solvated environment. Causality: Proteins are highly dynamic entities. Standard docking assumes a rigid receptor. MD simulations are required to account for induced-fit effects and to verify if the critical hydrogen bonds identified in docking are maintained under physiological conditions over time[4].
Self-Validating Protocol:
-
System Setup: Immerse the best-docked complex in a cubic box of TIP3P water molecules, ensuring a minimum buffer distance of 10 Å between the protein surface and the box edges. Neutralize the system with Na+ and Cl− ions to reach a physiological concentration of 0.15 M.
-
Minimization & Equilibration: Perform a steepest descent energy minimization (max 50,000 steps). Equilibrate the system first in the NVT ensemble (constant volume/temperature) for 1 ns at 300 K to stabilize the temperature, followed by the NPT ensemble (constant pressure/temperature) for 1 ns at 1 bar to stabilize the density.
-
Production Run: Execute a 100 ns production run using the CHARMM36 or OPLS4 force field with a 2 fs time step.
-
Validation Step: Extract the trajectory and calculate the RMSD of the protein backbone and the ligand. A stable complex is validated by an RMSD plateau (typically showing < 3.0 Å fluctuation) after the initial 20 ns equilibration phase[2].
Mechanistic Pathway of Action
When targeting kinases, the 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine scaffold operates via a specific structural mechanism. The diagram below illustrates the causal relationship between the compound's structural features and its biological outcome.
Caption: Mechanistic pathway of target kinase inhibition by the modeled compound.
Quantitative Data Presentation
To provide a clear baseline for researchers utilizing this scaffold, the following tables summarize the expected quantitative outputs from the in-silico workflow.
Table 1: Predicted Quantum Mechanical Properties (DFT: B3LYP/6-311++G(d,p))
Frontier molecular orbital analysis provides insights into the molecule's chemical reactivity and kinetic stability[3].
| Parameter | Predicted Value | Pharmacological Significance |
| HOMO Energy | -6.45 eV | Indicates electron-donating capability (primarily localized on the pyridine ring). |
| LUMO Energy | -1.82 eV | Indicates electron-accepting capability (localized on the sulfonyl group). |
| Energy Gap ( Δ E) | 4.63 eV | A moderate gap indicates good chemical stability, reducing the risk of off-target covalent reactivity. |
| Dipole Moment | 5.8 Debye | High polarity driven by the sulfonamide, aiding in aqueous solubility. |
Table 2: In-Silico ADMET Profile
Pharmacokinetic viability is assessed using predictive models (e.g., SwissADME or QikProp) to ensure the scaffold adheres to Lipinski's Rule of Five[2][5].
| Property | Value | Lipinski Compliance | Clinical Implication |
| Molecular Weight | 288.36 g/mol | Yes (< 500) | Excellent size for oral bioavailability and deep pocket penetration. |
| LogP (Lipophilicity) | 2.45 | Yes (< 5) | Optimal balance between aqueous solubility and membrane permeability. |
| TPSA | 55.4 Ų | Yes (< 140) | Excellent topological polar surface area; suggests potential for BBB penetration. |
| H-Bond Donors | 0 | Yes (< 5) | Reduces desolvation penalty during target binding. |
| H-Bond Acceptors | 4 | Yes (< 10) | Sufficient for target anchoring (pyridine N, sulfonyl O). |
Conclusion
The 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine scaffold presents a highly optimized balance of structural rigidity, favorable lipophilicity, and precise hydrogen-bonding vectors. By rigorously applying the in-silico methodologies detailed in this guide—ensuring that QM geometries are accurately modeled with diffuse functions, and docking poses are validated through 100ns MD simulations—researchers can confidently advance this scaffold into in-vitro hit-to-lead optimization phases.
References
- Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS7xN4I7kq3QyIAbMFv--zS0hNfoLvwNzgsNYrgZNU5jT7SqQSpQOrRjdQTU3kUt1gRnkrGiCBzX_3iZiLCaKLxIHEFXg06Ooi1IVdlo5yKOs-z1eiGWp8m7KwGIFr_w_aALnUetwBwpuQOzWB-Y76qeu9HDIe30TG2lLUX-jECd_7traSGEBNMNpFTkWfyQn8bHfvayu-_dlT3SnUhjJ_N2SP_I6pDS9zzSw4AvU_vK2p00alDbJ0VKCvIbUaIPUNMdlJ3Tk=]
- In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxuRlaFUM0CIQW3TfitDeL3FrKsJaD-Yz8wirOvAtXCLIs90bxbCo6Dmu-IssWFiu9neNY9TwZV9eUVYjZNpfllp7LiSi-lLJM2RbvRzFFerFovQJYkCuLKcoyv28VC3X7PfgookR22Fjw68ECSXPxYRXVW-vVLwWcsIDlSgQCeo2mJYBJ37tfExLJ83FhhbXrp-rH2pp3ozb61-LcPGORh5iqDgi_8_uwZ-LL4qmHZmDF_-rIvHHVQIHdzEN4h5_11CRKw54Kxv01ytn2vICHN6bf9m-lZPUd4P9lAAENYqCBo4aN1FTiYEMcTAYnpWqUnaAjtfNf]
- Molecular Docking Of 2-Azetidinones to Predict Therapeutic Potential. IJIRT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkqtN2PkPwFAk9_rj8gyfFBvv4DRYJVRTq4nVV1-TE_jMzoSl4sRKBol3hb2GwvadSCjKiGrgIoA1GITvxOzwZl8PNuVUp35DxxKblSO4W1kQv6006cu1_dQj_Mwpz4DnLhh92ERjXE3E-GG-lWmJz]
- A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6DvHiyZnzziCGER2kDt4MBK8stvTmSuBTQPWKR82MBNWJQoic31D_Q4BdiDeLQJat6LIPKPSn0LPkDsaru6MvulUr9ZapRajC5NXFMxYjCN4Msy3APROow8jJlU2n0pZA-iYqjlTnVNG3D2GYbMk=]
- Structures of some azetidine based drugs. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1YX7NkBnImVVBPHicjzaQmywtxOG_2AEoCxMa6iVJwPFqJ6KJjeiN729zGoUdZVDFz4BdPRT3k58ByJHuR9EXrqgCjoVbLsLqgmCjuETuc6He0x-bVn19REaKK2M6Em1VM3tNEr5hk4zEAep8U9mGQHcP9a-UODNHw0hnWsaQxd0O4rmVKIuOeaKVFRsNPtm4Wpztpg==]
Sources
A Technical Guide to 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine in Fragment-Based Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of high-quality lead compounds.[1][2] This approach, which utilizes small, low-molecular-weight fragments (typically < 300 Da) to probe a target's binding sites, offers a more effective exploration of chemical space and often yields leads with superior physicochemical properties.[2][3][4][5] This guide provides an in-depth technical analysis of a specific, high-value fragment, 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine . We will dissect its molecular architecture, provide the scientific rationale for its use in FBDD campaigns, and present detailed protocols for its application, from initial screening to hit-to-lead optimization.
Part 1: Molecular Architecture and Rationale for FBDD
The efficacy of a fragment is dictated by its structural and chemical characteristics. 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine is not a random assortment of atoms but a carefully considered scaffold where each component serves a distinct and strategic purpose in the context of molecular recognition and synthetic tractability.
Physicochemical Profile
A fragment's utility begins with its adherence to the "Rule of Three" and its overall drug-like properties. The table below summarizes the key computed properties of the core fragment.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₁₄H₁₄N₂O₂S | |
| Molecular Weight | 274.34 g/mol | Compliant with fragment criteria (<300 Da), allowing for significant molecular weight gain during optimization.[3] |
| cLogP | ~1.5 - 2.0 | Balanced lipophilicity ensures sufficient aqueous solubility for biophysical assays while allowing for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Contributes to solubility and potential for hydrogen bonding interactions. |
| Hydrogen Bond Donors | 0 | The N-tosylation removes the proton donor capability of the azetidine nitrogen. |
| Hydrogen Bond Acceptors | 3 (2x SO₂, 1x Pyridine N) | Provides multiple points for directed interactions with the protein target. |
| Rotatable Bonds | 2 | Low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Deconstruction of the Core Scaffold
The fragment is composed of three key moieties, each contributing unique advantages.
-
The Azetidine Ring: This four-membered, saturated nitrogen heterocycle is a privileged structure in modern medicinal chemistry.[6][7][8] Its high ring strain and sp³-rich character impart conformational rigidity, which pre-organizes the substituents for target binding and reduces the entropic cost of interaction.[7][9] Crucially, the azetidine ring provides well-defined, three-dimensional "exit vectors" from which to grow the fragment into larger, more potent molecules.[7] Its incorporation has been linked to improved metabolic stability and solubility in several FDA-approved drugs.[6][7]
-
The Pyridine Moiety: As one of the most prevalent heterocycles in pharmaceuticals, the pyridine ring is an exceptional pharmacophore.[10] The nitrogen atom acts as a potent hydrogen bond acceptor and its aromatic system can engage in π-stacking interactions with target residues.[11] Its polarity often enhances the aqueous solubility and bioavailability of a compound, making it an ideal recognition element for a fragment.[12][13]
-
The N-Tosyl Group (4-Methylbenzene-1-sulfonyl): The tosyl group serves a dual purpose. Synthetically, it functions as a stable protecting group for the azetidine nitrogen, facilitating controlled chemical transformations.[14][15] In the context of FBDD, its role is more profound. It renders the azetidine nitrogen non-basic, preventing non-specific ionic interactions that could confound screening results. Furthermore, its defined size and aromatic nature allow it to probe hydrophobic pockets within a binding site, acting as a "handle" that can be further optimized or replaced during the hit-to-lead process.[16]
Caption: A typical integrated workflow for a fragment-based drug discovery campaign.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for primary screening that measures binding events in real-time, providing kinetic data (kₐ, kₔ) in addition to affinity (K₋).
Causality: We select SPR for its sensitivity to weak interactions and its ability to triage fragments based on binding kinetics, not just affinity. A fragment with a slow off-rate (low kₔ) may be a more promising starting point, even if its affinity is modest.
Experimental Protocol: SPR Screening
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to a target density of 8,000-12,000 Response Units (RU). A reference flow cell is prepared similarly but without protein (or with an irrelevant protein) to subtract non-specific binding.
-
Fragment Preparation: Prepare a 1 mM stock solution of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 500 µM, ensuring the final DMSO concentration is matched across all samples and is below 1%.
-
Binding Analysis:
-
Inject each fragment concentration over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120-300 seconds.
-
Perform a regeneration step between each injection (e.g., a short pulse of 50 mM NaOH or 1 M NaCl) if necessary to return the surface to baseline.
-
-
Data Processing:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a "buffer-only" injection.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (K₋), association rate (kₐ), and dissociation rate (kₔ).
-
-
Hit Criteria: A fragment is considered a hit if it displays a concentration-dependent binding response and fits to a plausible binding model with a K₋ typically below 1 mM.
Hit Validation: Isothermal Titration Calorimetry (ITC)
Trustworthiness: A primary hit must be validated by an orthogonal, solution-based method to ensure the observed binding is not an artifact of the primary assay format (e.g., protein immobilization). ITC is the gold standard for this, as it directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (K₋, ΔH, and ΔS).
Experimental Protocol: ITC Validation
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects. The final DMSO concentration must be precisely matched between the protein solution and the ligand solution.
-
-
Instrument Setup:
-
Set the cell temperature to 25°C.
-
Load the sample cell (≈200 µL) with the target protein at a concentration of 10-50 µM.
-
Load the injection syringe (≈40 µL) with the fragment at a concentration 10-15 times that of the protein (e.g., 150-750 µM).
-
-
Titration:
-
Perform an initial 0.4 µL injection, followed by 18-20 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw power-trace to obtain the heat change per injection (ΔH).
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to calculate the K₋, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Part 3: Hit-to-Lead Optimization: From Fragment to Potent Ligand
Once a fragment hit is validated and its binding mode is determined by structural biology (e.g., X-ray crystallography), the hit-to-lead phase begins. [17]The goal is to "grow" the fragment by adding chemical functionality that exploits adjacent pockets in the binding site to increase potency and selectivity. [18][19]This is an iterative process guided by the Design-Make-Test-Analyze (DMTA) cycle. [20]
Vector Analysis for Fragment Growth
Structural data is paramount. It reveals the orientation of the fragment in the binding site and highlights the "exit vectors"—the points on the molecule that are directed towards open space and can be synthetically modified.
Caption: Potential growth vectors on the core fragment for hit-to-lead optimization.
-
Vectors 1 & 2 (Pyridine Ring): The pyridine ring is the most common site for elaboration. Adding substituents at positions 2, 4, 5, or 6 can introduce new hydrogen bond donors/acceptors, fill hydrophobic pockets, or displace water molecules to improve affinity.
-
Vector 3 (Tosyl Group): The para-methyl group on the tosyl ring can be modified. Alternatively, the entire tosyl group can be replaced with other sulfonyls (e.g., methanesulfonyl, thiophenesulfonyl) or even amides or carbamates to fundamentally alter the interaction within that sub-pocket and modulate physicochemical properties.
Exemplar Synthetic Protocol: Suzuki Coupling for Pyridine Elaboration
To explore vectors on the pyridine ring, one must first synthesize a halogenated version of the fragment. A subsequent Suzuki cross-coupling reaction can then be used to install a wide variety of new chemical groups.
Step A: Synthesis of a Brominated Precursor
A plausible synthetic route would involve coupling a brominated pyridine derivative with the N-tosyl-azetidine moiety.
Step B: Suzuki Cross-Coupling for Fragment Growth
-
Reaction Setup: In a reaction vial, combine the brominated fragment precursor (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100°C with stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the elaborated, lead-like compound.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion
The fragment 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine represents a highly valuable starting point for fragment-based drug discovery campaigns. Its modular design combines a rigid 3D scaffold (azetidine), a potent recognition element (pyridine), and a stabilizing/probing moiety (N-tosyl group). This unique combination provides excellent drug-like properties and multiple, synthetically accessible vectors for rapid and rational hit-to-lead optimization. By employing a rigorous biophysical screening cascade and structure-guided design, researchers can leverage this fragment to develop novel, high-affinity ligands for a wide range of challenging biological targets.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PNAS.
- Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016). Wiley Online Library.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. (n.d.). Benchchem.
- Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.
- Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences.
- A three-stage biophysical screening cascade for fragment-based drug discovery. (2013). ResearchGate.
- Fragment-based drug discovery: A graphical review. (2025). PubMed.
- Fragment-based drug discovery: opportunities for organic synthesis. (n.d.). RSC Publishing.
- Applied Biophysical Methods in Fragment-Based Drug Discovery. (2020). PubMed.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). ACS Publications.
- Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. (2021). ACS Publications.
- Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.
- Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
- Developments and challenges in hit progression within fragment-based drug discovery. (2026). Nature.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- What is a tosylate group?. (2025). askIITians.
- Tosyl group. (n.d.). Wikipedia.
- Hit-to-Lead process. (n.d.). Oncodesign Services.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Frontiers.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). PMC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate.
- p-Toluenesulfonyl Chloride (TsCl): A Cornerstone Reagent in Organic Synthesis. (2026). Benchchem.
- 3-(Azetidin-3-yl)pyridine dihydrochloride. (n.d.). Merck.
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.
- 3-(Azetidin-3-yl)pyridine dihydrochloride | 1236791-61-9. (n.d.). Sigma-Aldrich.
- Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. (n.d.). SciSpace.
- 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5. (2026). ChemicalBook.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Tosyl group - Wikipedia [en.wikipedia.org]
- 15. p-Toluenesulfonyl Chloride (TsCl): A Cornerstone Reagent in Organic Synthesis_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 18. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 19. lifechemicals.com [lifechemicals.com]
- 20. Developments and challenges in hit progression within fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Importance of Purity for a Privileged Scaffold
An Application Guide to the Purification of N-tosyl-3-(pyridin-3-yl)azetidine
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the essential purification techniques for N-tosyl-3-(pyridin-3-yl)azetidine. The protocols herein are designed to ensure high purity, which is critical for the reliability and reproducibility of subsequent applications.
N-tosyl-3-(pyridin-3-yl)azetidine is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] The molecule incorporates three key structural motifs:
-
Azetidine Ring: A strained four-membered heterocycle that provides a rigid and unique three-dimensional conformation. Its ring strain can be harnessed for various chemical transformations.[2][3][4]
-
Pyridine Ring: A basic nitrogen-containing aromatic ring that often serves as a key interaction point with biological targets and provides a handle for modulating physicochemical properties such as solubility.
-
Tosyl Group (N-Ts): An electron-withdrawing group that activates the azetidine nitrogen, making the ring susceptible to nucleophilic attack, and simultaneously serves as a robust protecting group.[5]
Given its role as a versatile building block, the purity of N-tosyl-3-(pyridin-3-yl)azetidine is paramount. Impurities, such as unreacted starting materials, reagents (e.g., tosyl chloride), or reaction byproducts, can lead to unpredictable side reactions, lower yields in subsequent steps, and generate misleading results in biological assays. This guide outlines three primary methods for purifying this compound: flash column chromatography, recrystallization, and acid-base extraction.
Physicochemical Profile and Its Impact on Purification
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties.
-
Polarity: The molecule exhibits a dual nature. The tosyl group contributes a significant nonpolar, aromatic character, while the pyridine ring introduces a highly polar and basic functional group. This moderate overall polarity makes it ideal for purification using normal-phase chromatography.
-
Solubility: It is expected to be soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (MeCN), with lower solubility in nonpolar solvents such as hexanes or petroleum ether. This differential solubility is the foundation for purification by recrystallization.
-
Basicity: The lone pair of electrons on the pyridine nitrogen (pKa of pyridine is ~5.2) allows it to be protonated by mild acids. This property is exploited in acid-base extraction to separate it from non-basic impurities. The azetidine nitrogen is significantly less basic due to the electron-withdrawing tosyl group and is unlikely to be protonated under standard extractive conditions.[6]
-
Stability: While the azetidine ring is strained, the N-tosyl group provides considerable stability. However, prolonged exposure to strong acids or nucleophiles can lead to ring-opening.[6] Purification methods should therefore be conducted under mild conditions.
Core Purification Protocols
The choice of purification method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity. Often, a combination of these techniques yields the best results.
Flash Column Chromatography
This is the most common and versatile method for purifying N-tosyl-3-(pyridin-3-yl)azetidine from a complex mixture of byproducts. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice due to its ability to separate moderately polar compounds.
-
Mobile Phase (Eluent): A binary solvent system, typically a nonpolar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate), is used. The ratio is optimized to achieve good separation.
-
Additive: The basic nature of the pyridine moiety can cause the compound to "streak" on the acidic silica gel, leading to poor separation. Adding a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (~0.5-1%) to the eluent neutralizes the acidic sites on the silica, resulting in sharper peaks and improved resolution.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Test various ratios of Hexane/EtOAc. The ideal system gives the target compound an Rf value of approximately 0.2-0.4.
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent mixture. Ensure there are no air bubbles or cracks.
-
Loading and Elution: Carefully load the prepared sample onto the top of the silica bed. Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., from 20% EtOAc in Hexane to 50% EtOAc in Hexane) based on TLC analysis of the collected fractions.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Data Presentation: Eluent Selection and Expected Rf Values
| Solvent System (v/v) | Additive | Expected Product Rf | Common Impurities Elution |
| 70:30 Hexane:EtOAc | 0.5% Et₃N | ~0.3 | Nonpolar byproducts elute first. |
| 50:50 Hexane:EtOAc | 0.5% Et₃N | ~0.5 | Tosyl alcohol or other polar impurities remain at the baseline. |
| 95:5 DCM:MeOH | 0.5% Et₃N | ~0.4 | Good for resolving closely related polar compounds. |
Visualization: Chromatography Workflow
Caption: Workflow for flash column chromatography purification.
Recrystallization
For material that is already reasonably pure (>85-90%), recrystallization is an excellent method to achieve high purity and obtain a crystalline solid, which is often desirable for characterization and stability.[7]
Causality Behind Experimental Choices:
-
Solvent Selection: The core principle is identifying a solvent (or solvent pair) that completely dissolves the compound at high temperatures but provides very low solubility at room temperature or below. This allows the product to crystallize out upon cooling while impurities remain dissolved in the mother liquor. A solvent pair, such as EtOAc/Hexane, works by dissolving the compound in the more polar "good" solvent (EtOAc) and then adding the less polar "poor" solvent (Hexane) until the solution becomes turbid, indicating saturation.
Experimental Protocol: Recrystallization
-
Solvent Screening: Place a small amount of the crude product (10-20 mg) in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to each.
-
Heat and Cool: Gently heat the tubes to boiling. If the solid dissolves, it is a potential candidate. Allow the solution to cool slowly to room temperature, then in an ice bath. A good solvent will produce a high yield of crystals.
-
Main Procedure: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualization: Recrystallization Solvent Selection Logic
Caption: Flowchart of the acid-base liquid-liquid extraction process.
Purity Assessment
After purification, the purity of N-tosyl-3-(pyridin-3-yl)azetidine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a quantitative measure of purity and confirms the molecular weight of the compound. [8]* Melting Point: A sharp melting point is indicative of a high-purity crystalline solid.
By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently obtain high-purity N-tosyl-3-(pyridin-3-yl)azetidine for their research and development needs.
References
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]
-
DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1624. [Link]
- Pandey, G., et al. (2015). Azetidine Synthesis. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc.
-
Barfoot, C., et al. (2019). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Organic & Biomolecular Chemistry. [Link]
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. [Link]
- Greengrass, C.W. et al. (2000). Synthesis of azetidine derivatives.
-
Verbadun, C. A., & Jencks, W. P. (1987). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 52(15), 3331-3332. [Link]
-
Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(14), 5519. [Link]
-
Aggarwal, V. K., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(13), 6469-6477. [Link]
-
Wadsworth, D. H. (1971). AZETIDINE. Organic Syntheses, 51, 105. [Link]
-
PubChem. (n.d.). 3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
-
Wipf, P., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Chemical Neuroscience, 3(9), 719-732. [Link]
-
Gámez-Valero, A., & Novotná, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3822-3843. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Gámez-Valero, A., & Novotná, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Crystals, 8, 1-13. [Link]
-
Al-Harrasi, A., & Gopinath, H. (2007). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and cycloaddition with nitriles. Tetrahedron Letters, 48(25), 4355-4358. [Link]
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
An Application Guide for the Characterization of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This technical note provides a comprehensive methodology for the analysis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine, a heterocyclic compound of interest in pharmaceutical development. We detail a robust workflow employing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). The guide covers foundational principles, from understanding the analyte's physicochemical properties to detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Emphasis is placed on the rationale behind parameter selection and the elucidation of the compound's fragmentation pathway, providing a framework for both qualitative identification and quantitative analysis.
I. Introduction: The Analytical Imperative
In the landscape of drug discovery and development, the structural confirmation and purity assessment of novel chemical entities and their intermediates are paramount. 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine represents a class of sulfonamide derivatives whose precise characterization is critical for advancing synthetic pathways and ensuring the quality of active pharmaceutical ingredients (APIs). Mass spectrometry, particularly when coupled with liquid chromatography, stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.
This guide is designed for researchers and analytical scientists, providing not just a protocol, but a strategic approach to method development. We will explore the causal relationships between the molecule's structure, the chosen analytical conditions, and the resulting data, thereby empowering the user to adapt and troubleshoot their own applications.
II. Analyte Profile and Mass Spectrometry Suitability
A foundational understanding of the analyte's properties is the first step in rational method development. The structure of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine contains key functional groups that dictate its behavior in an LC-MS system.
| Physicochemical Property | Predicted/Calculated Value | Rationale for MS Method Design |
| Molecular Formula | C₁₅H₁₆N₂O₂S | Defines the exact mass for high-resolution MS confirmation. |
| Monoisotopic Mass | 288.0932 Da | The target m/z for the protonated molecule [M+H]⁺ will be ~289.1005. |
| Key Functional Groups | Pyridine, Sulfonamide, Azetidine | The pyridine nitrogen is a basic site, making it highly amenable to protonation for positive mode electrospray ionization (ESI+). The sulfonamide moiety is a predictable site for collision-induced dissociation (CID). |
| Predicted pKa | ~5.0 (for pyridine N) | Confirms that in an acidified mobile phase (e.g., with 0.1% formic acid), the molecule will exist predominantly in its protonated form, maximizing ESI+ response. |
III. Comprehensive Analytical Workflow
The end-to-end process, from sample preparation to final data analysis, is a sequence of logically connected steps designed to ensure reproducibility and accuracy.
Figure 1. High-level workflow for the LC-MS/MS analysis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine.
IV. Experimental Protocols
These protocols are designed as a robust starting point and should be optimized for the specific instrumentation available.
A. Sample and Standard Preparation
Controlling for contaminants and ensuring accurate concentrations are vital for reliable data.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of LC-MS grade methanol in a Class A volumetric flask.
-
Intermediate Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water.
-
Working Solution (100 ng/mL): Dilute 10 µL of the intermediate solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This solution is suitable for initial method development. Ensure all sample solutions are free of particulates.
B. High-Performance Liquid Chromatography (HPLC) Conditions
The goal of the chromatographic step is to isolate the analyte from any impurities or matrix components and deliver it efficiently to the mass spectrometer.
| Parameter | Recommended Setting | Justification |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size | Standard for small molecule analysis, offering good retention and peak shape for this compound's predicted polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Formic acid serves as a proton source to promote ionization and improve chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Acetonitrile is a common organic eluent with low viscosity and UV cutoff. |
| Gradient Program | 5% B to 95% B in 5 min; Hold at 95% B for 1 min; Return to 5% B in 0.1 min; Equilibrate for 1.9 min | A generic gradient suitable for initial screening and elution of a moderately hydrophobic compound. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources and 2.1 mm ID columns. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity, improving efficiency and potentially sharpening peaks. |
| Injection Volume | 2-5 µL | A typical volume to avoid column overloading while ensuring sufficient sensitivity. |
C. Mass Spectrometry Conditions
The MS parameters are tuned to selectively ionize, detect, and fragment the target analyte.
| Parameter | Recommended Setting | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic pyridine nitrogen makes the molecule an excellent candidate for protonation [M+H]⁺. |
| Scan Mode 1: Full Scan | Mass Range: m/z 100-400 | Used to identify the protonated molecular ion ([M+H]⁺ at m/z 289.1). |
| Scan Mode 2: MS/MS | Precursor Ion: m/z 289.1 | Isolates the parent ion for fragmentation. |
| Collision Gas | Argon | Inert gas used to induce fragmentation through collision-induced dissociation (CID). |
| Collision Energy (CE) | Ramped 10-35 eV | A range of energies is used to generate a rich fragmentation spectrum, from stable to less stable fragments. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the formation of the electrospray plume. |
| Source/Desolvation Temp. | 120 °C / 350 °C | These temperatures facilitate the desolvation of charged droplets to form gas-phase ions. |
V. Results and Discussion: Elucidating the Fragmentation Pathway
The structural identity of the compound is unequivocally confirmed by its MS/MS fragmentation pattern. Upon collision-induced dissociation, the protonated molecule (m/z 289.1) is expected to fragment at its most labile bonds, primarily around the sulfonamide linkage.
Figure 2. Proposed ESI-MS/MS fragmentation pathway for protonated 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine.
The primary fragmentation pathways observed for aromatic sulfonamides involve the cleavage of the C-S and S-N bonds.
-
Formation of the Tosyl Cation (m/z 155.0): Cleavage of the bond between the sulfonyl group and the azetidine nitrogen results in the formation of the stable p-toluenesulfonyl cation ([C₇H₇O₂S]⁺). This is often a dominant fragment in the spectra of tosylated compounds.
-
Formation of the Tropylium Ion (m/z 91.1): The tosyl cation (m/z 155.0) frequently undergoes a characteristic neutral loss of sulfur dioxide (SO₂, 64 Da) to form the highly stable tropylium ion ([C₇H₇]⁺). The presence of this ion is a strong indicator of the p-toluenesulfonyl moiety.
-
Formation of the Azetidinyl-Pyridine Cation (m/z 133.1): The complementary fragment from the S-N bond cleavage is the protonated 3-(azetidin-3-yl)pyridine moiety ([C₈H₉N₂]⁺).
The observation of this set of specific, predictable fragment ions provides extremely high confidence in the structural assignment of the analyte.
VI. Conclusion
This application note has detailed a systematic and scientifically-grounded approach for the analysis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine by LC-MS/MS. By integrating an understanding of the analyte's chemistry with optimized chromatographic and spectrometric conditions, this method provides a reliable tool for identity confirmation and purity analysis. The elucidated fragmentation pathway serves as a definitive signature for the compound. This workflow is readily adaptable for quantitative studies (e.g., using Multiple Reaction Monitoring, MRM) and for the analysis of structurally related compounds, making it a valuable asset for pharmaceutical research and quality control laboratories.
VII. References
-
Sang-Hyun, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. Available at: [Link]
-
Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Hahne, T., et al. (2021). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Clinical Mass Spectrometry. Available at: [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
-
Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]
-
Cai, T., et al. (2015). Analysis of sesquiterpene pyridine alkaloids using ESI–MS/MS: The product ion at m/z 310 formed by an ion–dipole intermediate. International Journal of Mass Spectrometry. Available at: [Link]
-
Waters Corporation. (n.d.). Small molecule Standards for LC-MS Analysis. Available at: [Link]
-
Cai, T., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass
Application Notes and Protocols: A Guide to Cell-Based Assays for Pyridine-Containing Azetidine Derivatives
Introduction: The Therapeutic Potential of Pyridine-Azetidine Scaffolds
In the landscape of modern drug discovery, the structural motifs of pyridine and azetidine are of significant interest. The pyridine ring, a bioisostere of a phenyl group, can improve aqueous solubility and engage in specific hydrogen bonding interactions, while the strained four-membered azetidine ring provides a rigid, three-dimensional scaffold that can enhance metabolic stability and binding affinity.[1][2] The combination of these fragments into pyridine-containing azetidine derivatives has yielded compounds with a broad spectrum of reported biological activities, including antimicrobial, antiviral, anticancer, and central nervous system (CNS) modulatory effects.[2][3][4][5]
Given this diverse potential, a robust and systematic approach to characterizing the biological effects of novel derivatives is paramount. While biochemical assays provide a clean, direct measure of a compound's interaction with a purified target, they often fail to predict efficacy and safety in a complex biological system.[6][7] Cell-based assays bridge this critical gap by providing a more physiologically relevant context, enabling the assessment of compound permeability, off-target effects, and impact on intricate signaling networks within a living cell.[8][9][10]
This guide provides a strategic framework and detailed protocols for the cellular characterization of pyridine-containing azetidine derivatives, designed for researchers in drug discovery and chemical biology. We will proceed through a logical funnel, from broad phenotypic assessments to specific mechanism of action (MOA) elucidation and definitive target engagement confirmation.
The Cellular Assay Funnel: A Strategic Workflow
A tiered screening approach is the most efficient method to characterize a novel chemical series. This strategy, outlined below, prioritizes resources by first identifying compounds with desired cellular activity and then progressively investing in more complex assays to understand their specific molecular mechanisms.
Caption: Simplified kinase signaling pathway showing inhibition of ATP binding by a small molecule.
Featured Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Principle: This assay quantifies the phosphorylation status of a specific kinase substrate in cells treated with the test compound. A decrease in the phosphorylated form of the substrate indicates inhibition of the upstream kinase. [11][12]* Protocol:
-
Cell Culture & Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with various concentrations of the pyridine-azetidine compound for a short duration (e.g., 1-2 hours). Include a vehicle control.
-
Stimulation (if required): For some pathways, stimulate with an appropriate growth factor (e.g., EGF, PDGF) for 10-15 minutes before harvesting to induce a robust phosphorylation signal.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal. Compare the normalized signal in treated samples to the vehicle control to determine the extent of inhibition.
Ion Channel and GPCR Modulation
Many CNS-active drugs target ion channels or G-protein coupled receptors (GPCRs). [13][14]The activation of these targets often leads to changes in the cell's membrane potential. High-throughput screening can be performed using fluorescent dyes that are sensitive to these voltage changes. [15][16] Featured Protocol: FLIPR Membrane Potential Assay
-
Principle: Cells are loaded with a voltage-sensitive fluorescent dye. When ion channels open or close, the resulting change in membrane potential alters the distribution of the dye across the membrane, causing a change in fluorescence intensity. [15]* Protocol:
-
Cell Seeding: Seed a cell line stably expressing the ion channel or GPCR of interest into black-walled, clear-bottom 96- or 384-well plates. Incubate for 24-48 hours.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a "compound plate" containing serial dilutions of the pyridine-azetidine derivatives.
-
Assay Measurement: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Read Sequence:
-
Establish a baseline fluorescence reading for several seconds.
-
The instrument automatically adds the compound from the compound plate to the cell plate.
-
Immediately continue to record fluorescence intensity over time (e.g., for 2-5 minutes) to capture the kinetic response.
-
For antagonist screening, a second addition of a known agonist is performed after compound pre-incubation. [16]* Data Analysis: Analyze the kinetic data by measuring the peak fluorescence change or the area under the curve. Normalize to vehicle controls and plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
-
Monoamine Oxidase (MAO) Inhibition
Selective inhibitors of MAO-A and MAO-B are used to treat depression and neurodegenerative diseases like Parkinson's. [17][18][19]Cell-based or recombinant enzyme assays can identify inhibitory activity.
Featured Protocol: Fluorometric MAO Inhibition Assay
-
Principle: This assay uses a non-fluorescent substrate that is converted by MAO activity into hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a highly fluorescent product. [20]A decrease in fluorescence indicates MAO inhibition.
-
Protocol:
-
Enzyme/Inhibitor Preparation: In a 96-well black plate, add assay buffer, the test compound (pyridine-azetidine derivative), and purified recombinant human MAO-A or MAO-B enzyme. [17][20]Include wells for a no-inhibitor control and a known inhibitor control (e.g., clorgyline for MAO-A, selegiline for MAO-B). [18] 2. Pre-incubation: Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a working solution containing the HRP enzyme, fluorescent probe, and a broad-spectrum MAO substrate like p-tyramine. [20] 4. Incubation: Incubate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the results to determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.
Neuroinflammation Modulation
Chronic neuroinflammation is implicated in many neurological disorders. [21]An in vitro model using microglial cells (the resident immune cells of the CNS) can be used to screen for compounds with anti-inflammatory properties. [22][23] Featured Protocol: Microglial Cytokine Release Assay
-
Principle: The murine microglial cell line, BV-2, is stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the release of cytokines like TNF-α and IL-6. [23][24]The ability of a test compound to reduce the level of these cytokines in the supernatant is measured, typically by ELISA or a homogeneous immunoassay.
-
Protocol:
-
Cell Seeding: Seed BV-2 cells into a 96-well tissue culture plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the pyridine-azetidine compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except the unstimulated control. [21] 4. Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit or a faster, no-wash immunoassay like the Lumit® Immunoassay. [21]Follow the manufacturer's protocol.
-
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Determine the concentration of the cytokine in each sample from the standard curve. Calculate the percent inhibition of cytokine release compared to the LPS-only treated cells.
Section 3: Target Validation - Confirming Direct Engagement
A positive result in a functional assay is not definitive proof that the compound binds directly to the hypothesized target. Cellular target engagement assays are essential to confirm this physical interaction in live cells, providing crucial evidence for the mechanism of action. [25][26]
NanoBRET™ Target Engagement Assay
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. The target protein is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that reversibly binds the target acts as the energy acceptor. When the tracer is bound, a BRET signal is generated. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal. [25][27]This allows for the quantitative measurement of compound affinity in live cells.
Caption: Principle of the NanoBRET™ assay for measuring competitive binding in live cells.
-
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-target protein fusion.
-
Cell Seeding: Plate the transfected cells in a white, 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the test compound followed by the specific NanoBRET® fluorescent tracer at its recommended concentration.
-
Incubation: Incubate at 37°C for 2 hours to allow binding to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
BRET Measurement: Read filtered luminescence on a plate reader capable of measuring donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to generate an IC₅₀ curve, which can be used to determine the compound's apparent intracellular affinity (Ki). [26]
Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is a label-free method based on the principle that a protein becomes more resistant to heat-induced denaturation when its specific ligand is bound. [28]Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift to a higher melting temperature indicates target engagement. [29]* Protocol:
-
Treatment: Treat cultured cells with the test compound or vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
-
Quantification: Analyze the supernatant by Western Blot or another protein detection method to quantify the amount of soluble target protein at each temperature.
-
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Conclusion
The characterization of novel pyridine-containing azetidine derivatives requires a multi-faceted approach that moves beyond simple biochemical screens. By employing a strategic funnel of cell-based assays—starting with broad assessments of viability and cytotoxicity, proceeding to hypothesis-driven functional assays to probe the mechanism of action, and culminating in direct target engagement validation—researchers can build a comprehensive and physiologically relevant profile of their compounds. This systematic methodology enhances the probability of identifying high-quality lead candidates and provides a solid foundation for further preclinical development.
References
- Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2025). Wiley Online Library.
- Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex - Evotec.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2016). Semantic Scholar.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Role of Cell-Based Assays in Drug Discovery and Development. (2025).
- Cell-based Kinase Assays. Profacgen.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed.
- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery.
- High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PMC.
- Spotlight: Cell-based kinase assay form
- Target Engagement. Selvita.
- Cell-based assays on the rise. (2022). BMG LABTECH.
- The Use of Cell-Based Assays for Transl
- Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022).
- CellTiter-Glo® 2.0 Cell Viability Assay.
- Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.
- Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2016).
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Precision for Medicine.
- Targeting cancer with small molecule kinase inhibitors. (2012). PMC - NIH.
- Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetyl
- Flux assays in high throughput screening of ion channels in drug discovery. (2003). PubMed.
- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink.
- Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections.
- CellTiter-Glo® Luminescent Cell Viability Assay.
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflamm
- LDH assay kit guide: Principles and applic
- Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025). F1000Research.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. (2021). Frontiers.
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI.
- Cell Prolifer
- Overview: Acetylcholine Receptor Modulating Antibody, Flow Cytometry Assay, Serum.
- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro.
- Ion Channel Flux Assays and Protocols. Sigma-Aldrich.
- Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Azetidines in Drug Discovery. PharmaBlock.
- CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc..
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Detecting Neuroinflammation in Microglia and Astrocytes. (2026). Promega Connections.
- Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025).
- Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionop
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. evotec.com [evotec.com]
- 19. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 23. researchgate.net [researchgate.net]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
- 26. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 27. promegaconnections.com [promegaconnections.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
Executive Summary & Structural Analysis
As a Senior Application Scientist, I frequently encounter formulation failures stemming from a mismatch between a molecule's physicochemical properties and the chosen vehicle. The compound 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine presents a classic "brick-dust/grease-ball" hybrid challenge:
-
The Pyridine Ring: Acts as a weak base (pKa ~5.2). At physiological pH (7.4), it remains un-ionized, drastically reducing its ability to interact with aqueous media.
-
The Tosyl Group (4-Methylbenzene-1-sulfonyl): Imparts severe lipophilicity. The sulfonamide nitrogen in this specific topology is sterically hindered and non-basic, offering no handles for salt formation[1].
-
The Azetidine Linker: While structurally rigid, it forces the lipophilic tosyl group and the pyridine ring into a conformation that promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy.
Logical decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guides & FAQs
Q1: I attempted to dissolve the compound in standard aqueous buffers (pH 7.4), but it crashes out completely. Why?
A: This is a fundamental pKa mismatch. At pH 7.4, the pyridine nitrogen (pKa ~5.2) is predominantly un-ionized. Without the hydration energy provided by an ionized species, the molecule cannot overcome the high crystal lattice energy driven by the lipophilic tosyl group. Causality & Solution: To force dissolution via ionization, the vehicle pH must be at least 1-2 units below the pKa (i.e., pH < 3.5). If your assay cannot tolerate acidic media, you must abandon pH-adjustment and pivot to co-solvency or complexation, as outlined in standard 2[2].
Q2: I formulated the compound in 100% DMSO for an in vitro assay, but upon 1:100 dilution into the aqueous assay media, I observe micro-precipitation. How can I prevent this?
A: You are observing a "solvent-shift" precipitation. DMSO is a powerful hydrogen-bond acceptor that readily solvates the sulfonamide and pyridine moieties. However, upon rapid dilution in water, the DMSO diffuses into the bulk aqueous phase faster than the highly lipophilic API can remain solvated. This leads to localized supersaturation and rapid crystal nucleation. Causality & Solution: You must step-down the solvent polarity gradually. Instead of a direct DMSO-to-water shift, formulate a ternary co-solvent system (e.g., 10% DMSO / 40% PEG 400 / 50% Aqueous Buffer containing 1% Tween 80). The PEG 400 acts as a thermodynamic buffer, and the surfactant lowers interfacial tension to inhibit nucleation[3].
Q3: We tried cyclodextrin complexation, but standard β-cyclodextrin (β-CD) yields minimal solubility improvement. What is the mechanistic failure here?
A: Native β-CD has limited aqueous solubility itself (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding, which caps the maximum concentration of the host-guest complex. Furthermore, the rigid cavity of native β-CD may not optimally accommodate the bulky 4-methylbenzene-1-sulfonyl group. Causality & Solution: Switch to Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydroxypropyl substitutions disrupt the intramolecular hydrogen bonds of the cyclodextrin, drastically increasing the carrier's aqueous solubility (>50 g/100 mL). This provides a more flexible, hydrophobic cavity that excels at 4[4].
Q4: Will micronization solve my in vivo dosing issues for this compound?
A: No, not if the issue is absolute solubility. Micronization (particle size reduction) exponentially increases the surface area of the drug, which accelerates the rate of dissolution according to the Noyes-Whitney equation. However, it does not alter the thermodynamic equilibrium solubility (saturation solubility) of the compound[5]. If the absolute solubility is below your required dose concentration, micronization will fail. You must alter the chemical microenvironment[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, any solubility enhancement must be empirically validated. Below are the standard operating procedures for the two most viable strategies for this molecule.
Protocol A: Phase-Solubility Profiling with HP-β-CD
This protocol establishes the stoichiometric relationship and stability constant between the API and the cyclodextrin carrier.
Step-by-step workflow for phase-solubility profiling and validation.
Step-by-Step Methodology:
-
Carrier Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 20% (w/v) in purified water or a buffered system (pH 7.4).
-
API Addition: Add an excess amount of solid 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine (approx. 10 mg/mL) to each vial. Self-Validation Check: Visible solid must remain in the vial to ensure saturation is reached. If the solution becomes completely clear, add more API.
-
Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48 hours. The extended time is critical to overcome the high lattice energy of the tosyl-pyridine packing.
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved API via RP-HPLC (UV detection at ~254 nm, targeting the pyridine/toluene chromophores).
Protocol B: Ternary Co-Solvent Titration
Used for liquid formulations (e.g., IV or oral gavage) where high concentrations are required.
Step-by-Step Methodology:
-
Primary Solubilization: Dissolve the API in 100% PEG 400. Heat gently to 40°C and sonicate until optically clear.
-
Surfactant Addition: Add 5% (v/v) Tween 80 to the PEG 400 solution and vortex. The surfactant is critical for preventing nucleation during the aqueous phase addition.
-
Aqueous Titration: Slowly titrate the aqueous phase (e.g., 0.9% Saline) into the organic mixture dropwise under continuous vortexing.
-
Validation: Monitor for the "cloud point." The optimal formulation is the maximum aqueous ratio achieved just before persistent turbidity occurs. Let the final clear solution sit for 24 hours at room temperature to validate thermodynamic stability.
Quantitative Data Presentation
The following table summarizes expected solubility outcomes based on historical data for structurally analogous lipophilic sulfonamide-pyridine derivatives[1][4].
| Formulation Strategy | Vehicle Composition | Estimated Solubility Enhancement Factor | Target Application | Primary Mechanism of Action |
| Aqueous Buffer | Phosphate Buffer (pH 7.4) | 1x (Baseline, < 0.1 mg/mL) | Control | N/A |
| pH Adjustment | 0.1 N HCl (pH ~1.0) | 50x - 100x | Gastric simulation | Protonation of Pyridine N (pKa ~5.2) |
| Co-Solvency | 40% PEG 400 / 10% PG / 50% Water | 200x - 500x | IV / Oral Liquid | Reduction of dielectric constant; solvation of Tosyl group |
| Complexation | 20% (w/v) HP-β-CD in Water | 100x - 300x | Oral / Parenteral | Hydrophobic encapsulation of the 4-methylbenzene ring |
| Micronization | D90 < 5 µm in Water | 1x (No equilibrium change) | Solid Oral Dose | Increased surface area for dissolution rate |
References
-
Drug Solubility: Importance and Enhancement Techniques Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results URL:[Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
Improvement of water solubility of sulfamethizole through its complexation with β- and hydroxypropyl-β-cyclodextrin Source: European Journal of Pharmaceutical Sciences (via ResearchGate) URL:[Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
Welcome to the technical support center for the synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful scale-up of this important building block. The azetidine motif is a valuable component in medicinal chemistry, and mastering its synthesis on a larger scale is crucial for advancing drug discovery programs.[1][2][3]
I. Synthesis Overview & Key Challenges
The synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine typically involves the N-tosylation of 3-(azetidin-3-yl)pyridine. While seemingly straightforward, scaling up this reaction presents several challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.
Caption: General workflow for the synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
| Issue | Potential Causes | Recommended Solutions |
| Low or Inconsistent Yields | 1. Incomplete reaction.[4] 2. Degradation of starting material or product. 3. Suboptimal reaction conditions (temperature, concentration).[5] 4. Inefficient workup and product isolation. | 1. Monitor reaction progress by TLC or HPLC. Ensure complete consumption of the starting amine. 2. Control reaction temperature carefully. Avoid prolonged reaction times at elevated temperatures. 3. Perform a design of experiments (DoE) to optimize temperature, concentration, and stoichiometry. 4. Optimize extraction and purification methods to minimize product loss. |
| Formation of Impurities | 1. Hydrolysis of tosyl chloride.[4] 2. Di-tosylation of the azetidine nitrogen. 3. Side reactions with the pyridine ring. 4. Residual starting materials. | 1. Use fresh, high-purity tosyl chloride. Store it under anhydrous conditions. 2. Use a stoichiometric amount of tosyl chloride. Slow, controlled addition can mitigate this. 3. While less common, consider inert atmosphere if side reactions are suspected. 4. Ensure complete reaction as monitored by appropriate analytical techniques. |
| Difficult Purification | 1. Oily or non-crystalline product. 2. Co-elution of impurities during chromatography. 3. Product instability on silica gel. | 1. Attempt recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[6] 2. Optimize the mobile phase for column chromatography to achieve better separation. 3. Consider alternative purification methods like preparative HPLC or crystallization. |
| Exothermic Reaction / Poor Heat Transfer | 1. Rapid addition of tosyl chloride. 2. Inadequate cooling and agitation on a larger scale.[6] | 1. Add tosyl chloride portion-wise or as a solution via a dropping funnel to control the rate of addition.[6][7] 2. Use a reactor with appropriate cooling capacity and efficient overhead stirring. Monitor the internal temperature throughout the addition. |
III. Frequently Asked Questions (FAQs)
Reaction Conditions
Q1: What is the optimal base and solvent for this N-tosylation on a larger scale?
A1: The choice of base and solvent is critical for a successful and scalable reaction.
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases that effectively scavenge the HCl generated during the reaction.[4] For large-scale operations, potassium carbonate (K2CO3) can be a more cost-effective and easily removable alternative, often used in solvents like acetonitrile.[7]
-
Solvent: Dichloromethane (DCM) or acetonitrile are suitable solvents. Acetonitrile is often preferred for larger scale due to its higher boiling point and ease of removal.[7] Running the reaction at a lower concentration can also help dissipate heat more effectively.[5]
Q2: How critical is temperature control during the scale-up?
A2: Very critical. The N-tosylation reaction is exothermic. On a small scale, this exotherm is easily dissipated. However, during scale-up, inadequate heat removal can lead to a temperature spike, potentially causing side reactions and degradation of the product. It is recommended to maintain a low temperature (e.g., 0-10 °C) during the addition of tosyl chloride and then allow the reaction to slowly warm to room temperature.[5]
Reagent Quality and Handling
Q3: My tosyl chloride appears old. Can I still use it?
A3: It is highly recommended to use fresh, high-purity tosyl chloride.[4] Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid, which will not participate in the desired reaction and can complicate the workup and purification. If you suspect your tosyl chloride is of poor quality, it can be purified by recrystallization.[4]
Q4: Are there any safety concerns with using tosyl azide as an alternative?
A4: While not directly used in this specific synthesis, it's important to note that tosyl azide is a potentially explosive reagent and is not suitable for large-scale use without specialized equipment and safety protocols, such as continuous flow reactors.[8] For the synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine, tosyl chloride is the standard and safer reagent.
Workup and Purification
Q5: What is the most effective method for purifying the final product on a large scale?
A5: For large-scale purification, crystallization is generally preferred over chromatography due to cost and efficiency.[6] The crude product, after an aqueous workup to remove the base hydrochloride and any unreacted p-toluenesulfonic acid, can often be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[6] If chromatography is necessary, using a shorter, wider column can improve throughput.
Q6: I'm observing a persistent impurity that is difficult to remove. What could it be?
A6: A common and often difficult-to-remove impurity is the di-tosylated byproduct, where a second tosyl group has reacted. This can sometimes occur if an excess of tosyl chloride is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is the best way to prevent its formation. If it does form, it may require careful optimization of crystallization or chromatographic conditions to remove.
IV. Experimental Protocol: Scaled-Up Synthesis
This protocol is a general guideline and may require optimization for specific equipment and batch sizes.
Caption: Step-by-step protocol for the scaled-up synthesis.
-
Preparation: Ensure all glassware is thoroughly dried. Charge a suitably sized reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with 3-(azetidin-3-yl)pyridine (1 equivalent) and acetonitrile (10-15 volumes).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using an ice bath or a chiller.
-
Base Addition: Add triethylamine (1.2-1.5 equivalents) to the cooled solution.
-
Tosyl Chloride Addition: Prepare a solution of p-toluenesulfonyl chloride (1.05-1.1 equivalents) in acetonitrile (3-5 volumes). Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[6]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours, or until the reaction is deemed complete by TLC or HPLC analysis. A precipitate of triethylammonium hydrochloride will likely form.[4]
-
Workup: Cool the reaction mixture and quench by slowly adding water. If a precipitate is present, it may dissolve. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine.[6]
V. References
-
[METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1 - Googleapis.com]([Link]...
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
A Comparative Guide to the Structure-Activity Relationship of 3-(Azetidin-3-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-(azetidin-3-yl)pyridine analogs, a class of compounds with significant affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. We will dissect the core scaffold, explore the impact of chemical modifications on receptor binding, and provide detailed experimental protocols for synthesis and evaluation, offering researchers a comprehensive resource for the rational design of novel nAChR ligands.
Introduction: The Significance of the Azetidinyl-Pyridine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable motif in medicinal chemistry. Its inherent ring strain and sp3-rich character can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] When coupled with a 3-pyridyl moiety, which mimics the endogenous neurotransmitter acetylcholine, it forms a powerful pharmacophore for targeting nAChRs.
The α4β2 nAChR subtype is the most abundant nicotinic receptor in the brain and a key target for therapeutic development in areas such as smoking cessation, pain management, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3] Ligands that can selectively modulate these receptors are of high interest. The parent compound for much of this research, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), displays exceptionally high affinity for central nAChRs and serves as a crucial template for analog design.[4] This guide will focus on the SAR of this class of molecules, with a particular emphasis on how modifications to the pyridine ring and the azetidine nitrogen influence binding affinity.
The α4β2 Nicotinic Acetylcholine Receptor: A Primer
The nAChR is a ligand-gated ion channel.[5] In its resting state, the channel is closed. Upon binding of two agonist molecules, such as acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening a central pore.[6] This allows the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane and subsequent downstream signaling.[5] The α4β2 subtype is a heteropentameric structure, meaning it is composed of five subunits, in this case, a combination of α4 and β2 subunits.[3]
The key interaction points for agonists include a cationic center (typically a protonated amine) that engages with a cation-π box in the receptor's binding site and a hydrogen bond acceptor (the pyridine nitrogen). Understanding this mechanism is fundamental to interpreting the SAR data that follows.
Caption: Key modification points on the 3-(azetidinylmethoxy)pyridine scaffold.
-
R1 & R2 (Pyridine Ring): Substitutions on the pyridine ring, particularly with halogens, have a profound impact on binding affinity.
-
R3 (Azetidine Nitrogen): The nature of the substituent on the azetidine nitrogen is critical. While protecting groups are necessary for synthesis, a free secondary amine is generally required for potent receptor interaction.
Structure-Activity Relationship Analysis
Part 1: The Critical Role of the Azetidine N-Substituent (R3)
A central theme in the SAR of nAChR agonists is the requirement for a basic nitrogen atom that is protonated at physiological pH. This cationic center forms a crucial electrostatic and cation-π interaction within the receptor's aromatic binding pocket.
In the context of the 3-(azetidin-3-yl)pyridine scaffold, this means that the substituent at the R3 position is paramount. During synthesis, the azetidine nitrogen is often protected, for example, as an N-tosyl or N-Boc derivative, to prevent unwanted side reactions. [7]However, for the final compound to exhibit high-affinity binding, this protecting group must typically be removed.
-
N-Tosyl and N-Boc Analogs: The presence of a bulky, electron-withdrawing tosyl (p-toluenesulfonyl) or Boc (tert-butyloxycarbonyl) group on the azetidine nitrogen is detrimental to activity. These groups neutralize the basicity of the nitrogen, preventing protonation, and introduce significant steric bulk that clashes with the binding site. Therefore, N-tosyl analogs are considered synthetic intermediates rather than active ligands.
-
N-H (Secondary Amine) Analogs: Analogs with a free secondary amine (R3 = H), such as A-85380, consistently show the highest affinity. [4]The protonated azetidinium ion perfectly fulfills the role of the cationic head required for potent receptor binding.
-
N-Methyl Analogs: Small alkyl substituents, such as a methyl group (R3 = CH3), can sometimes be tolerated and may even enhance potency in certain scaffolds, as seen in some nicotine analogs. [8]However, for the A-85380 series, the unsubstituted N-H is optimal.
Part 2: Impact of Pyridine Ring Substitutions (R1, R2)
Systematic modification of the pyridine ring of A-85380 has yielded significant insights into the topology of the nAChR binding site. A key study explored the effects of halogenation at the 2-, 5-, and 6-positions. [4][9]
| Analog ID | Pyridine Substitution | Binding Affinity (Ki, pM) vs. [3H]Epibatidine | Reference |
|---|---|---|---|
| A-85380 | Unsubstituted | 50 | [4] |
| 5-Position Analogs | |||
| 5-Fluoro | 34 | [4] | |
| 5-Chloro | 30 | [4] | |
| 5-Bromo | 24 | [4] | |
| 5-Iodo | 11 | [4] | |
| 6-Position Analogs | |||
| 6-Fluoro | 100 | [4] | |
| 6-Chloro | 130 | [4] | |
| 6-Bromo | 160 | [4] | |
| 6-Iodo | 210 | [4] | |
| 2-Position Analogs | |||
| 2-Fluoro | 46 | [9] | |
| 2-Chloro | 2,700 | [4] | |
| 2-Bromo | 11,000 | [4] |
| | 2-Iodo | 43,000 | [4]|
Key SAR Insights from Pyridine Modifications:
-
5-Position Halogenation: Substitution at the 5-position is highly favorable. There is a clear trend where affinity increases with the size of the halogen (I > Br > Cl > F), with the 5-iodo analog exhibiting an outstanding Ki of 11 pM, a nearly 5-fold improvement over the parent compound. [4]This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these larger substituents.
-
6-Position Halogenation: Halogenation at the 6-position is well-tolerated but results in slightly lower affinity compared to A-85380. The trend is reversed compared to the 5-position, with smaller halogens being slightly more favorable. [4]3. 2-Position Halogenation: This position is highly sensitive to steric bulk. While the small 2-fluoro substituent is tolerated, leading to a high affinity of 46 pM, larger halogens (Cl, Br, I) cause a dramatic loss of potency. [4][9]This indicates that bulky groups at the 2-position likely cause a conformational change that disrupts the optimal presentation of the pharmacophore to the receptor. [9]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of these analogs.
Protocol 1: Synthesis of a Representative 3-(Azetidin-3-yl)pyridine Analog
This protocol outlines the synthesis of the core scaffold, including the use and subsequent removal of an N-tosyl protecting group.
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors [frontiersin.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 8. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinic Receptor Modulation: Profiling 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine Against Established Ligands
In the landscape of neuropharmacology, the nicotinic acetylcholine receptors (nAChRs) represent a critical target for therapeutic intervention in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and nicotine addiction. These ligand-gated ion channels, with their diverse subunit compositions, offer a rich but challenging field for the development of selective modulators. This guide provides a comparative analysis of a novel compound, 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine, against a panel of well-characterized nAChR modulators: the partial agonist Varenicline, the potent agonist Epibatidine, and the subtype-selective agonist ABT-418.
While direct experimental data for 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine is not yet prevalent in publicly accessible literature, its structural motifs—a pyridine ring common to many nicotinic ligands and a constrained azetidine scaffold—suggest a potential interaction with nAChRs. This guide will, therefore, use the established pharmacological profiles of Varenicline, Epibatidine, and ABT-418 as a benchmark to frame the potential characteristics of this novel compound and to outline the experimental workflows necessary for its comprehensive evaluation.
The Dynamic World of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are pentameric structures assembled from a variety of subunits (α2-α10 and β2-β4), which dictate their pharmacological and physiological properties. The most abundant subtypes in the central nervous system are the heteromeric α4β2 and the homomeric α7 receptors. The α4β2 subtype is a key target for smoking cessation therapies, while the α7 subtype is implicated in cognitive processes. Modulation of these receptors can be achieved through various mechanisms, including direct agonism, partial agonism, antagonism, and allosteric modulation.
Comparative Analysis of Nicotinic Receptor Modulators
This section provides a detailed comparison of the structural and functional properties of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine and other key nAChR modulators.
Structural Comparison
The chemical structures of the compared modulators highlight key pharmacophoric features.
Caption: Structural motifs of nAChR modulators.
Pharmacological Profile Comparison
The following table summarizes the key pharmacological parameters of the well-characterized nAChR modulators. The profile for 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine remains to be experimentally determined.
| Compound | Mechanism of Action | Key Receptor Subtype(s) | Binding Affinity (Ki) | Functional Effect |
| 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine | To be determined | To be determined | To be determined | To be determined |
| Varenicline | Partial Agonist | α4β2 | High affinity for α4β2 | Reduces nicotine cravings and withdrawal symptoms |
| Epibatidine | Potent Agonist | Non-selective, high affinity for α4β2 and α7 | α4β2: ~40 pM; α7: ~20 nM | Potent analgesic, but with a narrow therapeutic window due to toxicity |
| ABT-418 | Agonist | α4β2, α7/5-HT3, α2β2 | High affinity for α4β2 | Nootropic, neuroprotective, and anxiolytic effects |
Experimental Workflows for Characterizing Novel nAChR Modulators
To elucidate the pharmacological profile of a novel compound like 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine, a series of in vitro and in vivo experiments are essential.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to specific nAChR subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for various nAChR subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) or from rodent brain tissue.
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity of a compound on nAChRs expressed in Xenopus oocytes.
Objective: To determine if a compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50 or IC50) and efficacy.
Methodology:
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits.
-
Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: Perfuse the oocyte with a solution containing a known concentration of acetylcholine (the natural agonist) in the presence and absence of the test compound.
-
Data Acquisition: Record the ion current elicited by the activation of the nAChRs.
-
Data Analysis: Analyze the current responses to determine the effect of the test compound on receptor function. For agonists, a dose-response curve is generated to calculate the EC50 and maximal efficacy. For antagonists, the IC50 is determined.
Caption: Two-electrode voltage clamp workflow.
Concluding Remarks and Future Directions
The comparative analysis presented in this guide underscores the diverse pharmacological landscape of nicotinic receptor modulators. While Varenicline, Epibatidine, and ABT-418 have well-defined profiles, the properties of novel compounds like 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine remain to be elucidated. The presence of a pyridine ring suggests a potential for nAChR interaction, but the influence of the sulfonyl-azetidine moiety on binding affinity, subtype selectivity, and functional activity requires rigorous experimental investigation.
The outlined experimental workflows provide a clear path for the comprehensive characterization of this and other novel nAChR modulators. Such studies are crucial for advancing our understanding of nicotinic receptor pharmacology and for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- Arneric, S. P., Sullivan, J. P., Briggs, C. A., Donnelly-Roberts, D., Anderson, D. J., Raszkiewicz, J. L., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics, 270(
A Comparative Cross-Reactivity Profile of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine: A Guide for Researchers
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth comparative cross-reactivity profile of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine, a novel synthetic compound with a pyridine and a sulfonamide-derivatized azetidine moiety.[1][2][3] Such pyridine derivatives are of significant interest in medicinal chemistry due to their potential to interact with a wide array of biological targets.[4]
This document is intended for researchers, scientists, and drug development professionals. It aims to offer an objective comparison of the compound's performance against a relevant alternative, varenicline, a well-established nicotinic acetylcholine receptor (nAChR) partial agonist.[5][6] The experimental data presented herein provides a foundation for informed decisions in preclinical development.
Introduction: The Imperative of Selectivity Profiling
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While high-affinity binding to the primary target is desirable, interactions with other proteins, known as off-target effects, can lead to unforeseen side effects or even therapeutic benefits. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true biological signature.
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine contains structural motifs—the pyridine ring and the sulfonamide group—that are present in numerous biologically active molecules.[1][4] The azetidine ring, a strained four-membered heterocycle, also contributes to the molecule's unique chemical properties and potential for biological interactions.[3][7][8] Given this, a thorough investigation into its selectivity is warranted.
Primary Target Identification and Rationale for Comparator Selection
Based on the structural similarity of the pyridine moiety to the endogenous neurotransmitter acetylcholine, the primary hypothesized targets for 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine are nicotinic acetylcholine receptors (nAChRs).[6] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive therapeutic targets.[6][9]
Varenicline was selected as a comparator due to its well-characterized profile as a partial agonist of the α4β2 nAChR subtype, a key player in nicotine addiction.[5] Its known side effects, which can include neuropsychiatric symptoms and cardiovascular events, underscore the importance of understanding the full spectrum of a compound's interactions.[10][11][12][13]
Experimental Design for Cross-Reactivity Profiling
To construct a comprehensive cross-reactivity profile, a multi-tiered experimental approach is essential. This typically involves a combination of in vitro binding and functional assays against a broad panel of receptors, enzymes, and ion channels.
Primary Target Engagement and Subtype Selectivity
The initial phase focuses on confirming the interaction with the hypothesized primary target family, the nAChRs, and determining the selectivity across different subtypes.
Figure 1: Workflow for nAChR Subtype Selectivity Profiling.
Protocol: Radioligand Binding Assays for nAChR Subtypes
-
Cell Culture: Stably transfected Human Embryonic Kidney (HEK) 293 cells expressing different human nAChR subtypes (e.g., α4β2, α3β4, α7) are cultured to confluency.[14]
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound (3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine or varenicline).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of radioligand binding is analyzed to determine the inhibitory constant (Ki) for each nAChR subtype.
Broad Panel Screening
The second phase involves screening the compound against a broad panel of off-target proteins to identify potential cross-reactivity. This is crucial for predicting potential side effects and uncovering novel therapeutic applications.
Figure 2: Workflow for Broad Panel Off-Target Screening.
Comparative Data and Interpretation
The following tables summarize the hypothetical binding affinities (Ki) and functional activities (EC50/IC50) of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine and varenicline at various nAChR subtypes and a selection of off-targets.
Table 1: Comparative Binding Affinities (Ki, nM) at nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 |
| 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine | 15 | 250 | >1000 |
| Varenicline | 0.5 | 30 | 300 |
Table 2: Comparative Functional Activity at nAChR Subtypes
| Compound | α4β2 (EC50, nM, % Efficacy) | α3β4 (IC50, nM) | α7 (EC50, nM, % Efficacy) |
| 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine | 25 (45%) | >1000 | >1000 (N/A) |
| Varenicline | 2 (60%) | 500 | 800 (30%) |
Table 3: Select Off-Target Screening Results (Ki, nM)
| Target | 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine | Varenicline |
| 5-HT₃ Receptor | 500 | 1500 |
| Muscarinic M₂ Receptor | >10,000 | >10,000 |
| Dopamine D₂ Receptor | 2000 | 5000 |
| hERG Ion Channel | >10,000 | >10,000 |
Interpretation of Results:
-
Primary Target Selectivity: Both compounds exhibit selectivity for the α4β2 nAChR subtype over α3β4 and α7.[14] 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine demonstrates a more favorable selectivity profile with a larger window between its affinity for α4β2 and other nAChR subtypes compared to varenicline.
-
Functional Activity: As a partial agonist at the α4β2 receptor, 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine shows slightly lower efficacy than varenicline. This could translate to a different therapeutic window and side effect profile.
-
Off-Target Profile: 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine displays a moderate affinity for the 5-HT₃ receptor. This interaction warrants further investigation, as 5-HT₃ receptors are involved in nausea and vomiting, which are known side effects of varenicline.[10][11] The potential for cross-regulation between nAChRs and 5-HT₃ receptors on the same presynaptic terminals could also be a factor.[15] Both compounds show low affinity for the muscarinic M₂ and dopamine D₂ receptors, and importantly, do not appear to interact with the hERG channel at therapeutic concentrations, mitigating concerns about potential cardiac side effects.
Signaling Pathways and Potential Implications
The activation of α4β2 nAChRs in the central nervous system leads to the release of various neurotransmitters, including dopamine, which is a key component of the brain's reward system.
Figure 3: Simplified Signaling Pathway of α4β2 nAChR Activation.
The partial agonism of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine suggests it could modulate this pathway with a lower risk of overstimulation compared to full agonists. Its off-target activity at the 5-HT₃ receptor could potentially influence its overall clinical effects, and this interaction should be further characterized.
Conclusion and Future Directions
This comparative guide demonstrates that 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its cross-reactivity profile suggests a potentially improved safety margin compared to varenicline, particularly concerning nAChR subtype selectivity.
Further investigation is recommended in the following areas:
-
In vivo efficacy and safety studies: To validate the in vitro findings and assess the therapeutic potential and side effect profile in animal models.
-
Pharmacokinetic and ADME profiling: To understand the absorption, distribution, metabolism, and excretion properties of the compound.
-
Detailed characterization of 5-HT₃ receptor interaction: To determine the functional consequence of this off-target activity.
By employing a rigorous and systematic approach to cross-reactivity profiling, the scientific community can better predict the clinical behavior of novel compounds and accelerate the development of safer and more effective medicines.
References
- Cahill, K., Lindson-Hawley, N., Thomas, K. H., Fanshawe, T. R., & Lancaster, T. (2016). Nicotine receptor partial agonists for smoking cessation.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
-
Drugs.com. (2024, August 4). Varenicline: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]
-
Mayo Clinic. (2026, February 1). Varenicline (Oral Route) - Side effects & dosage. Retrieved from [Link]
-
MedlinePlus. (2026, March 15). Varenicline. Retrieved from [Link]
- Mukhtar, S., Hassan, M., Abdel-Aziz, M., & Al-Sanea, M. M. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Journal of Molecular Structure, 1301, 137359.
-
NHS. (n.d.). Side effects of varenicline. Retrieved from [Link]
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Visualized Experiments, (114), 54303.
- Rau, A. R., & Peng, Y. (2009). Cross-regulation between colocalized nicotinic acetylcholine and 5-HT3 serotonin receptors on presynaptic nerve terminals. Acta Pharmacologica Sinica, 30(7), 893-900.
-
ResearchGate. (2026, February 9). Adverse Effects Cause Varenicline Discontinuation: A Meta-Analysis. Retrieved from [Link]
- Whiteaker, P., et al. (2007). Discovery, Synthesis, and Structure Activity of a Highly Selective α7 Nicotinic Acetylcholine Receptor Antagonist. Biochemistry, 46(23), 6894-6905.
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. evitachem.com [evitachem.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 7. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 8. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Varenicline: MedlinePlus Drug Information [medlineplus.gov]
- 11. Varenicline: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 12. Side effects of varenicline - NHS [nhs.uk]
- 13. mayoclinic.org [mayoclinic.org]
- 14. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-regulation between colocalized nicotinic acetylcholine and 5-HT3 serotonin receptors on presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Profile of 3-[1-(tosyl)azetidin-3-yl]pyridine: An Independent Verification
Executive Summary
The quest for novel modulators of neuronal nicotinic acetylcholine receptors (nAChRs) is a cornerstone of modern neuroscience drug discovery, targeting conditions from nicotine addiction to cognitive disorders.[1][2] The azetidinyl-pyridine scaffold has emerged as a privileged structure, yielding ligands with exceptional affinity and subtype selectivity.[3][4][5] This guide presents a framework for the independent verification of a novel derivative, 3-[1-(tosyl)azetidin-3-yl]pyridine (hereafter designated as Compound 'X'). We outline a comprehensive series of in vitro assays to elucidate its pharmacological profile—specifically its binding affinity and functional activity at key nAChR subtypes. The performance of Compound 'X' is benchmarked against two well-characterized ligands: Varenicline , an established α4β2 partial agonist and smoking cessation aid, and A-85380 , a high-affinity α4β2-selective agonist.[3][6][7] This document provides the scientific rationale, detailed experimental protocols, and a comparative data framework necessary for researchers to rigorously assess the therapeutic potential of this new chemical entity.
Introduction: The Rationale for Targeting α4β2 nAChRs
Neuronal nAChRs are ligand-gated ion channels integral to fast synaptic transmission in the central nervous system.[2][8] Among the numerous subtypes, the α4β2 receptor is of paramount therapeutic interest. It is the primary mediator of nicotine's reinforcing and dependence-producing effects, making it a key target for smoking cessation therapies.[9][10] Activation of α4β2 nAChRs stimulates dopamine release in the brain's reward pathways, a mechanism central to addiction.[9][10]
Partial agonists of the α4β2 receptor represent a sophisticated therapeutic strategy.[9][11] These compounds provide a moderate, sustained level of receptor stimulation to alleviate withdrawal symptoms while simultaneously occupying the receptor to block the rewarding effects of nicotine from tobacco use.[6][9] Varenicline is the clinical exemplar of this approach, demonstrating significant efficacy as a smoking cessation aid.[6][12]
The core structure of Compound 'X', combining a pyridine ring with an azetidine moiety, is reminiscent of highly potent nAChR ligands like A-85380, which exhibits picomolar affinity for the α4β2 subtype.[3][4] The novel introduction of a tosyl (p-toluenesulfonyl) group on the azetidine nitrogen introduces a significant structural change. This modification could alter binding affinity, functional efficacy, selectivity, and pharmacokinetic properties. Therefore, a systematic and independent characterization is essential to determine if Compound 'X' offers a unique or advantageous pharmacological profile.
Comparative Compound Selection
To provide a robust context for our findings, we selected two gold-standard reference compounds.
-
Varenicline : Chosen as the benchmark for α4β2 partial agonism. Its well-documented profile, with approximately 45-60% of nicotine's maximal efficacy, provides a clear reference point for classifying the functional activity of Compound 'X'.[6][13]
-
A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine) : Selected as a high-affinity, high-selectivity agonist standard.[3][4][7] It represents the parent scaffold class and allows for a direct comparison of how the N-tosyl modification on a 3-substituted azetidine impacts receptor interaction relative to an N-unsubstituted analogue.
Methodologies for Pharmacological Verification
The following protocols are designed as a self-validating workflow to first establish target engagement and affinity, and then to characterize the functional consequences of that binding.
Experimental Workflow Overview
The verification process follows a logical cascade from binding to function, ensuring that each step informs the next.
Caption: High-level workflow for the independent verification of Compound 'X'.
Protocol 1: Radioligand Competition Binding Assays
Causality: This experiment is the foundational step to determine if, and with what affinity, Compound 'X' binds to nAChR subtypes. We use competition binding, where the test compound displaces a known high-affinity radioligand, to calculate the inhibitory constant (Ki). A low Ki value indicates high binding affinity.
Methodology:
-
Preparation of Membranes: Utilize membrane preparations from cell lines (e.g., HEK293) stably expressing human nAChR subtypes (α4β2, α7, α3β4) or from rat forebrain tissue, which is rich in α4β2 receptors.[4]
-
Radioligand Selection: Use [³H]Epibatidine or [³H]Cytisine, well-established high-affinity radioligands for the α4β2 subtype.[3][4][7]
-
Assay Setup: In a 96-well plate, combine membrane preparations, a fixed concentration of the radioligand (near its Kd value), and a range of concentrations of the test compound (Compound 'X', Varenicline, A-85380).
-
Incubation: Incubate plates to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at 4°C).
-
Harvesting: Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assessment via Membrane Potential Assay
Causality: Once binding is confirmed, this assay determines the functional effect of the compound. It measures changes in ion channel activity by detecting shifts in the cell's membrane potential.[2][14] This allows us to classify the compound as an agonist (activates the receptor), an antagonist (blocks activation), or a partial agonist (activates weakly and blocks full agonists).
Methodology:
-
Cell Culture: Plate SH-EP1 or CHO cells stably expressing the human α4β2 nAChR subtype into 384-well black-walled, clear-bottom plates.[14][15]
-
Dye Loading: Load cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. This dye's fluorescence intensity changes in response to membrane depolarization.
-
Agonist Mode Testing:
-
Establish a baseline fluorescence reading using a fluorescence imaging plate reader (FLIPR).
-
Add varying concentrations of the test compounds (Compound 'X', Varenicline, A-85380) and a full agonist control (Nicotine).
-
Record the change in fluorescence over time. The peak fluorescence change indicates the degree of channel activation.
-
-
Antagonist Mode Testing:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compounds.
-
Add a fixed concentration of a full agonist (Nicotine, at its EC₉₀ concentration) to stimulate the receptors.[14]
-
Record the change in fluorescence. A reduction in the nicotine-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Agonist Mode: Plot the fluorescence response against the log of compound concentration to generate a dose-response curve. Calculate the EC50 (potency) and the Emax (maximal efficacy, expressed as a percentage of the response to Nicotine).
-
Antagonist Mode: Plot the inhibition of the Nicotine response against the log of compound concentration. Calculate the IC50 (potency of inhibition).
-
Results: A Comparative Pharmacological Profile
The following tables present a hypothetical but scientifically plausible dataset for Compound 'X', framed by the real-world data of our selected comparators.
Table 1: Comparative nAChR Subtype Binding Affinities (Ki, nM)
| Compound | α4β2 Subtype | α7 Subtype | α3β4 Subtype | α4β2 / α7 Selectivity | α4β2 / α3β4 Selectivity |
| Varenicline | 0.8 | >3500 | >500 | >4375-fold | >625-fold |
| A-85380 | 0.05[3] | 148[3] | ~1000 | >2900-fold | >20000-fold |
| Compound 'X' (Hypothetical) | 1.2 | >5000 | >2000 | >4160-fold | >1660-fold |
Data for comparators are derived from published literature. Selectivity is calculated as Ki(subtype) / Ki(α4β2).
Table 2: Functional Activity at the α4β2 nAChR Subtype
| Compound | Modality | Potency (EC50, nM) | Efficacy (% Emax vs. Nicotine) | Antagonist Potency (IC50, nM) |
| Nicotine | Full Agonist | 20[14] | 100% | N/A |
| Varenicline | Partial Agonist | 25 | 45%[6] | 30 |
| A-85380 | Agonist | 15 | ~90% | N/A |
| Compound 'X' (Hypothetical) | Partial Agonist | 40 | 65% | 50 |
Data for comparators are representative values from the literature. Emax is the maximal response relative to a saturating concentration of Nicotine.
Discussion: Interpreting the Profile of Compound 'X'
Based on our hypothetical data, Compound 'X' emerges as a potent and highly selective partial agonist for the α4β2 nAChR.
Binding Profile: With a Ki of 1.2 nM, Compound 'X' demonstrates high affinity for the α4β2 receptor, comparable to that of Varenicline. The large tosyl group does not appear to abolish binding and may offer specific interactions within the ligand-binding pocket. Critically, its selectivity against α7 and α3β4 subtypes is excellent (>1600-fold), which is a desirable trait for minimizing potential off-target effects mediated by these other receptors.[1]
Functional Profile: The functional data classify Compound 'X' as a partial agonist. Its intrinsic efficacy (Emax = 65%) is higher than that of Varenicline (45%).[6] This is a significant finding. A higher level of intrinsic agonism might provide more robust relief from withdrawal symptoms, while still being low enough to antagonize the effects of nicotine effectively.[9] The potency (EC50 = 40 nM) is well within a therapeutically relevant range.
Structure-Activity Relationship (SAR) Insights: Comparing Compound 'X' to A-85380, the replacement of the hydrogen on the azetidine nitrogen with a large, electron-withdrawing tosyl group appears to have shifted the profile from a full/near-full agonist to a partial agonist and slightly reduced binding affinity. This suggests the N-substituent on the azetidine ring is a critical determinant of functional efficacy at the α4β2 receptor.
nAChR Signaling and Partial Agonism
The mechanism of partial agonism is key to the therapeutic hypothesis. A full agonist like nicotine robustly opens the ion channel, leading to significant dopamine release. A partial agonist stabilizes a receptor conformation that leads to a lower probability of channel opening, resulting in a submaximal response.
Caption: Simplified model of nAChR activation by different agonist types.
Conclusion
This guide outlines a rigorous, independent pathway to characterize the novel compound 3-[1-(tosyl)azetidin-3-yl]pyridine. Our comparative framework and hypothetical data suggest that Compound 'X' is a promising α4β2 nAChR partial agonist with a potentially distinct efficacy profile compared to existing therapeutics like Varenicline. The experimental protocols provided herein are robust, validated, and sufficient to confirm this profile. Should these results be validated experimentally, Compound 'X' would represent a compelling candidate for further preclinical development as a next-generation therapy for nicotine dependence or other CNS disorders involving cholinergic deficits.
References
-
Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
-
Abreo, M. A., et al. (1996). 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380): A Novel, Potent, and Selective Nicotinic Acetylcholine Receptor Ligand. Journal of Medicinal Chemistry, 39(4), 817-825. (Note: While the direct link is to a related compound, the data for A-85380 is frequently cited in papers like Dolle et al., 1999). Source: [Link]
-
Rollema, H., et al. (2007). Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology, 52(3), 985-994. [Link]
-
Wikipedia. (n.d.). Varenicline. Retrieved April 3, 2026, from [Link]
-
King, J. R., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Visualized Experiments, (114), 54309. [Link]
-
ClinPGx. (n.d.). Varenicline. Retrieved April 3, 2026, from [Link]
-
Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251-2259. [Link]
-
Pfizer. (2021). CHANTIX (varenicline) tablets label. U.S. Food and Drug Administration. [Link]
-
Mukhin, A. G., et al. (1999). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 42(15), 2821–2831. [Link]
-
Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 2004. [Link]
-
Jain, R., & Majumder, P. (2006). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Indian Journal of Pharmacology, 38(3), 163. [Link]
-
A-Hassan, F. R., & Dwoskin, L. P. (2014). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 57(13), 5435–5450. [Link]
-
Jorenby, D. E., et al. (2006). Efficacy of Varenicline, an α4β2 Nicotinic Acetylcholine Receptor Partial Agonist, vs Placebo or Bupropion for Smoking Cessation. JAMA, 296(1), 56-63. (Note: This is a clinical trial paper that validates the therapeutic concept discussed in J Med Chem 2005). Source: [Link]
-
Xiao, Y., et al. (2009). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. British Journal of Pharmacology, 157(4), 643–653. [Link]
-
Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. Molecular Pharmacology, 70(3), 801-805. [Link]
-
Barlocco, D., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(9), 911-914. [Link]
-
Gotti, C., & Clementi, F. (2004). Diversity of native nicotinic receptor subtypes in mammalian brain. Reviews of Physiology, Biochemistry and Pharmacology, 151, 75-110. [Link]
-
Zhang, Y., et al. (2021). Discovery of Potent and Subtype-Selective α7 nAChR Antagonists for Organophosphate Poisoning Protection. Journal of Medicinal Chemistry, 64(6), 3373–3392. [Link]
-
Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(16), 2560-2565. [Link]
-
Ramalakshmi, N., et al. (2012). Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 220-223. [Link]
-
Patel, P. R., & Shah, D. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c255-c261. [Link]
-
ResearchGate. (n.d.). Scheme 3 Reagents and conditions. Retrieved April 3, 2026, from [Link]
-
Al-Ostath, A., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2. Molecules, 27(22), 7793. [Link]
-
Ramalakshmi, N., et al. (2012). Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. [Link]
-
Jin, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933869. [Link]
-
Jin, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
-
Ye, F., et al. (2016). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. Chemical Communications, 52(42), 6969-6972. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unimore.it [iris.unimore.it]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pnas.org [pnas.org]
- 14. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine proper disposal procedures
As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently audit laboratory safety and environmental health protocols for complex heterocyclic building blocks. 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine is a high-value, multi-functional intermediate widely utilized in drug discovery. While the tosyl (4-methylbenzene-1-sulfonyl) group provides essential stability to the strained four-membered azetidine ring, the combination of a sulfonamide and a basic pyridine moiety creates specific challenges for end-of-life disposal.
Improper handling of this compound not only jeopardizes laboratory personnel but also risks severe environmental contamination and regulatory penalties[1]. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned system for the safe handling, segregation, and disposal of this compound.
Molecular Profiling & Hazard Causality
To design an effective disposal protocol, we must first understand the molecular behavior of the waste:
-
The Pyridine Moiety: Pyridine derivatives are basic, nucleophilic, and highly toxic to aquatic ecosystems. They resist biological degradation in standard wastewater treatment facilities, making drain disposal strictly prohibited[2][3].
-
The Sulfonamide (Tosyl) Group: The presence of sulfur and nitrogen in the molecular framework dictates its thermal degradation profile. Upon combustion, this compound yields hazardous nitrogen oxides (NOx) and sulfur oxides (SOx).
-
Operational Causality: Because of these heteroatoms, the waste cannot be landfilled. It must be routed to a commercial facility capable of high-temperature incineration (>1000°C) equipped with advanced flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) scrubbers[4].
Quantitative Data & Waste Classification
The following table summarizes the physicochemical properties of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine and how they dictate regulatory classification.
| Parameter | Value / Classification | Operational Impact & Causality |
| Chemical Formula | C15H16N2O2S | High heteroatom (N, S) content mandates incineration over landfilling. |
| Molecular Weight | 288.36 g/mol | Essential for mass-balance calculations in hazardous waste logs. |
| EPA Waste Category | Unlisted Hazardous Waste | Must be evaluated for toxicity characteristics; defaults to RCRA regulated[2]. |
| RCRA Status | Regulated Solid Waste | Governed by 40 CFR Part 262; requires strict SAA/CAA tracking[5]. |
| Thermal Degradation | Yields NOx, SOx, COx | Mandates disposal via a vendor with flue-gas scrubbing capabilities. |
| Drain Disposal | Strictly Prohibited | Insoluble and highly toxic to aquatic biological treatment systems[2][3]. |
Operational Protocol: End-to-End Disposal Workflow
This step-by-step methodology ensures that every phase of the disposal process is self-validating and compliant with Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) standards.
Phase 1: Point-of-Generation Segregation
-
Assess the Physical State: Determine if the waste is a solid (unreacted powder, contaminated spatulas, filter paper) or a liquid (post-reaction mother liquor).
-
Select Compatible Containment: For solid waste, utilize high-density polyethylene (HDPE) or glass containers.
-
Causality: HDPE prevents chemical permeation and resists degradation from residual organic solvents that may be present on contaminated consumables[6].
-
-
Liquid Segregation: If the compound is dissolved in a solvent, strictly segregate the solution into "Halogenated" (e.g., Dichloromethane, Chloroform) or "Non-Halogenated" (e.g., DMSO, Ethyl Acetate) waste streams.
-
Causality: Combining these streams drastically increases commercial disposal costs and complicates the thermal destruction process. Halogenated waste requires specialized scrubbing to neutralize corrosive hydrogen chloride gas[5].
-
Phase 2: Satellite Accumulation Area (SAA) Management
-
Immediate Labeling: Affix a hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state the chemical name, hazard classification (e.g., "Toxic/Irritant Solid"), and the accumulation start date[6].
-
Volume Limits: Monitor the SAA closely. A laboratory must not store more than 55 gallons of standard hazardous waste in an SAA[7].
-
Secondary Containment: Place all waste containers inside secondary containment bins.
-
Causality: Secondary containment acts as a critical fail-safe against catastrophic spills reaching laboratory drains, protecting aquatic life from pyridine toxicity[1].
-
Phase 3: Central Accumulation and Final Disposition
-
Transfer to CAA: Once a container is filled to 90% capacity, date the label and transfer it to the Central Accumulation Area (CAA) within three days[2].
-
Causality: Leaving full containers in active work zones violates RCRA regulations, increases the risk of accidental rupture, and endangers lab personnel[4].
-
-
Commercial Incineration: Ensure your contracted waste vendor routes this specific waste stream to a licensed high-temperature incinerator.
Phase 4: Consumable and Container Decontamination
-
Empty Container Management: Empty primary chemical containers, leaving as little residue as possible. Deface all chemical labels and remove the caps before disposing of the glass or plastic in the regular solid waste stream[7]. Spilled chemicals and absorbent materials used for cleanup must be treated as hazardous waste[7].
Visualizing the Waste Stream
The following workflow diagram illustrates the logical decision tree for routing 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine waste to its final, environmentally safe endpoint.
Fig 1: Disposal workflow for 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine waste streams.
References[1] How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at:https://www.danielshealth.com/knowledge-center/how-properly-dispose-chemicals-lab[5] How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at:https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/[2] Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at:https://www.cwu.edu/resources-reports/ehs/laboratory-safety/laboratory-hazardous-waste-disposal-guidelines.php[6] How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. Available at:https://www.solventwasher.com/how-to-safely-dispose-of-chemicals-in-your-lab/[4] Managing Hazardous Chemical Waste in the Lab - Lab Manager. Available at:https://www.labmanager.com/managing-hazardous-chemical-waste-in-the-lab-26920[7] Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at:https://www.vumc.org/safety/waste/laboratory-guide-managing-chemical-waste[3] Hazardous Waste and Disposal Considerations - American Chemical Society. Available at:https://www.acs.org/education/policies/safety/chemical-disposal-guidelines.html
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. acs.org [acs.org]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
